DCZ3301
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H16ClF3N6O2 |
|---|---|
Molecular Weight |
464.8 g/mol |
IUPAC Name |
4-[[6-[[amino-[4-chloro-3-(trifluoromethyl)anilino]methylidene]amino]-3-pyridinyl]oxy]-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C20H16ClF3N6O2/c1-26-18(31)16-9-12(6-7-27-16)32-13-3-5-17(28-10-13)30-19(25)29-11-2-4-15(21)14(8-11)20(22,23)24/h2-10H,1H3,(H,26,31)(H3,25,28,29,30) |
InChI Key |
XYKDTMNNPVVZPL-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CN=C(C=C2)N=C(N)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of DCZ3301: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DCZ3301 is a novel synthetic aryl-guanidino compound demonstrating significant preclinical anti-tumor activity across a range of hematological malignancies, including multiple myeloma (MM), diffuse large B-cell lymphoma (DLBCL), and T-cell leukemia/lymphoma. Its mechanism of action is multifactorial, primarily characterized by the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways. This technical guide provides an in-depth overview of the molecular mechanisms underlying the therapeutic potential of this compound, supported by a summary of key experimental findings and methodologies.
Core Cellular Effects of this compound
This compound exerts potent cytotoxic effects on cancer cells while showing minimal toxicity to normal cells. The primary cellular consequences of this compound treatment are the induction of apoptosis and arrest of the cell cycle at the G2/M phase.
Induction of Apoptosis
This compound triggers programmed cell death in malignant cells through the intrinsic apoptotic pathway. This is evidenced by a decrease in the mitochondrial membrane potential, a critical event in the initiation of apoptosis. The subsequent activation of the caspase cascade is marked by the cleavage of initiator caspases 8 and 9, and the executioner caspase 3. A key substrate of activated caspase-3, poly (ADP-ribose) polymerase (PARP), is also cleaved following this compound treatment, further confirming the induction of apoptosis.
G2/M Phase Cell Cycle Arrest
A hallmark of this compound's activity is its ability to halt the cell cycle in the G2/M phase. This arrest is associated with the downregulation of key regulatory proteins of the G2/M transition, including Cdc25C, CDK1, and Cyclin B1. In the context of bortezomib-resistant multiple myeloma, this compound-induced M phase arrest is linked to the inhibition of DNA repair mechanisms and an increase in DNA damage.
Modulation of Key Signaling Pathways
The anti-tumor effects of this compound are underpinned by its ability to interfere with multiple oncogenic signaling pathways.
Inhibition of the JAK/STAT3 Pathway
A primary mechanism of action for this compound is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. This compound treatment leads to a reduction in the phosphorylation of STAT3. The critical role of this pathway is highlighted by the finding that genetic knockdown of STAT3 enhances the cytotoxic effects of this compound. In DLBCL, the inhibition of STAT3 phosphorylation is mediated by the suppression of Lck/Yes-related novel protein tyrosine kinase (Lyn) activation.
Suppression of the PI3K/AKT Pathway
In T-cell leukemia/lymphoma, this compound has been shown to suppress the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, which is a crucial regulator of cell survival and proliferation.
Effects on Other Pro-Survival Pathways
Beyond STAT3 and PI3K/AKT, this compound also curtails the activity of the Nuclear Factor-kappa B (NF-κB) and Extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathways in multiple myeloma cells. In DLBCL, this compound also modulates the Akt and ERK1/2 pathways.
Induction of the DNA Damage Response
In bortezomib-resistant multiple myeloma, this compound promotes the phosphorylation of Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR), key kinases in the DNA damage response pathway.
In Vivo Efficacy and Synergistic Potential
Preclinical In Vivo Activity
The anti-tumor effects of this compound have been validated in several xenograft mouse models of human cancers. In vivo administration of this compound leads to a significant reduction in tumor growth in models of multiple myeloma, DLBCL, and T-cell leukemia/lymphoma. Importantly, these studies have also demonstrated that this compound is well-tolerated in vivo.
Synergistic Combinations
This compound exhibits synergistic anti-cancer activity when combined with other therapeutic agents. A notable example is its synergy with the proteasome inhibitor bortezomib in both cell lines and primary patient-derived multiple myeloma cells. Furthermore, this compound demonstrates a synergistic cytotoxic effect with the pan-histone deacetylase inhibitor panobinostat in DLBCL cells.
Overcoming Drug Resistance
A significant attribute of this compound is its ability to circumvent drug resistance mechanisms. It can overcome the protective effects conferred by the bone marrow microenvironment on multiple myeloma cells. Moreover, this compound has been shown to be effective against bortezomib-resistant multiple myeloma.
Data Presentation
Table 1: Summary of Cellular Effects of this compound
| Cellular Effect | Cancer Type(s) | Key Molecular Events |
| Induction of Apoptosis | MM, DLBCL, T-cell leukemia/lymphoma | Decreased mitochondrial membrane potential; Cleavage of caspases 3, 8, 9; PARP cleavage |
| Cell Cycle Arrest | MM, DLBCL, T-cell leukemia/lymphoma | G2/M phase arrest; Downregulation of Cdc25C, CDK1, Cyclin B1 |
| Inhibition of DNA Repair | Bortezomib-resistant MM | Increased DNA damage |
Table 2: Summary of Signaling Pathways Modulated by this compound
| Signaling Pathway | Effect of this compound | Cancer Type(s) | Key Molecular Targets |
| JAK/STAT3 | Inhibition | MM, DLBCL | Decreased STAT3 phosphorylation; Inhibition of Lyn activation (in DLBCL) |
| PI3K/AKT | Suppression | T-cell leukemia/lymphoma | Downregulation of pathway activity |
| NF-κB | Reduced Activity | MM | Downregulation of pathway activity |
| ERK1/2 | Reduced Activity / Modulation | MM, DLBCL | Downregulation of pathway activity |
| DNA Damage Response | Activation | Bortezomib-resistant MM | Increased phosphorylation of ATM and ATR |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the preclinical evaluation of this compound.
Cell Viability Assay
-
Principle: To determine the cytotoxic effects of this compound on cancer cell lines.
-
Method:
-
Seed cells in 96-well plates at a predetermined density.
-
Treat cells with varying concentrations of this compound for specified time periods (e.g., 24, 48, 72 hours).
-
Add a viability reagent such as MTT or use a Cell Counting Kit-8 (CCK-8).
-
Incubate as per the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Principle: To quantify the percentage of cells undergoing apoptosis.
-
Method:
-
Treat cells with this compound for the desired time.
-
Harvest and wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubate in the dark at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis
-
Principle: To determine the distribution of cells in different phases of the cell cycle.
-
Method:
-
Treat cells with this compound.
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells and treat with RNase A to remove RNA.
-
Stain the cellular DNA with propidium iodide.
-
Analyze the DNA content by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity.
-
Western Blot Analysis
-
Principle: To detect and quantify the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.
-
Method:
-
Treat cells with this compound and lyse them to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-STAT3, STAT3, cleaved PARP, Cyclin B1).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Xenograft Mouse Model
-
Principle: To evaluate the in vivo anti-tumor efficacy of this compound.
-
Method:
-
Implant human cancer cells subcutaneously or intravenously into immunodeficient mice (e.g., nude or SCID mice).
-
Allow tumors to establish to a palpable size.
-
Randomize mice into treatment and control (vehicle) groups.
-
Administer this compound via a specified route (e.g., intraperitoneal or intravenous injection) and schedule.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
-
Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for this compound Evaluation.
In-Depth Technical Guide to DCZ3301: A Novel Aryl-Guanidino Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
DCZ3301 is a novel synthetic aryl-guanidino compound that has demonstrated significant potential as an anti-cancer agent. With a molecular weight of 464.0, this small molecule has shown potent cytotoxic effects against a range of human cancer cell lines, with particular efficacy noted in multiple myeloma, diffuse large B-cell lymphoma (DLBCL), and T-cell leukemia/lymphoma.[1][2][3] Its mechanism of action involves the induction of apoptosis and cell cycle arrest at the G2/M phase. Furthermore, this compound has been observed to modulate several critical signaling pathways implicated in cancer cell proliferation and survival, including the STAT3, PI3K/AKT, and ERK1/2 pathways. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, along with detailed experimental protocols and visualizations of its signaling pathways.
Chemical Structure and Properties
This compound is classified as an aryl-guanidino compound. While the precise IUPAC name and SMILES string are not publicly available, its molecular structure has been disclosed in scientific literature.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C26H25N5O3 | Deduced from structure |
| Molecular Weight | 464.0 g/mol | [1] |
| Chemical Class | Aryl-guanidino compound | [1] |
| Appearance | Not reported | N/A |
| Solubility | Soluble in DMSO | [1] |
| Purity | >98% (as synthesized for studies) | N/A |
| Storage | Stored at -20°C in DMSO solution (40 mM) | [1] |
(Note: Some properties like IUPAC name, SMILES, and appearance are not available in the reviewed literature.)
Biological Activity and Mechanism of Action
This compound exhibits a multi-faceted anti-cancer activity profile, primarily centered on cytotoxicity, cell cycle disruption, and apoptosis induction.
Cytotoxicity
This compound has demonstrated potent dose-dependent cytotoxicity against a variety of human cancer cell lines.[1]
Table 2: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) |
| MM.1S | Multiple Myeloma | ~4 |
| NCI-H929 | Multiple Myeloma | ~8 |
| U266 | Multiple Myeloma | ~8 |
| OCI-My5 | Multiple Myeloma | ~8 |
| OPM2 | Multiple Myeloma | ~8 |
| ARP1 | Multiple Myeloma | ~8 |
| RPMI-8226 | Multiple Myeloma | ~8 |
| 8226-R5 | Multiple Myeloma | ~8 |
| OCI-LY8 | Diffuse Large B-cell Lymphoma | Not specified |
| NU-DUL-1 | Diffuse Large B-cell Lymphoma | Not specified |
| Jurkat | T-cell Leukemia | Not specified |
(Note: Specific IC50 values for all cell lines were not detailed in all reviewed sources. The table reflects available data.)
Importantly, this compound has shown selective cytotoxicity against tumor cells, with no significant cytotoxic effect on normal peripheral blood mononuclear cells (PBMCs).[2]
Cell Cycle Arrest
A key mechanism of action for this compound is the induction of cell cycle arrest at the G2/M phase.[1][3] This is associated with the downregulation of key cell cycle regulatory proteins, including CDK1, Cyclin B1, and Cdc25C.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in cancer cells.[1][2][3] This programmed cell death is mediated, at least in part, by a decrease in the mitochondrial membrane potential.[3]
Signaling Pathways Modulated by this compound
This compound exerts its anti-tumor effects by modulating multiple signaling pathways that are crucial for cancer cell growth and survival.
STAT3 Pathway
This compound has been shown to inhibit the STAT3 signaling pathway.[3][4] It downregulates the phosphorylation of STAT3 by inhibiting the activation of Lck/Yes-related novel protein tyrosine kinase (Lyn) in DLBCL cells.[3]
PI3K/AKT Pathway
The phosphoinositide 3-kinase (PI3K)/AKT pathway is another key target of this compound. Suppression of this pathway contributes to the induction of apoptosis in T-cell leukemia/lymphoma cells.[2]
Cell Cycle Regulation Pathway
This compound induces G2/M phase cell cycle arrest by downregulating the expression of key regulatory proteins.
Experimental Protocols
The following are summaries of the key experimental protocols used to characterize the activity of this compound.
Cell Viability Assay
-
Principle: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Methodology:
-
Cancer cell lines are seeded in 96-well plates.
-
Cells are treated with increasing concentrations of this compound (e.g., 0-16 µM or 0-32 µM) for a specified period (e.g., 48 or 72 hours).[5]
-
Cell viability is assessed using a commercial kit such as Cell Counting Kit-8 (CCK-8).
-
The absorbance is measured using a microplate reader.
-
IC50 values are calculated from the dose-response curves.
-
Apoptosis Assay
-
Principle: To quantify the extent of apoptosis induced by this compound.
-
Methodology:
-
Cells are treated with this compound at various concentrations for a defined time.
-
Cells are harvested and washed with PBS.
-
Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
The stained cells are analyzed by flow cytometry.
-
The percentage of apoptotic cells (Annexin V positive) is determined.
-
Cell Cycle Analysis
-
Principle: To determine the effect of this compound on cell cycle progression.
-
Methodology:
-
Cells are treated with this compound.
-
Cells are harvested, washed, and fixed in cold 70% ethanol.
-
Fixed cells are washed and stained with a solution containing Propidium Iodide (PI) and RNase A.
-
The DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.
-
Western Blot Analysis
-
Principle: To detect and quantify the expression levels of specific proteins involved in signaling pathways and cell cycle regulation.
-
Methodology:
-
Cells are treated with this compound and then lysed to extract total protein.
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with specific primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-AKT, AKT, CDK1, Cyclin B1, etc.).
-
The membrane is then incubated with a corresponding HRP-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Xenograft Model
-
Principle: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Human cancer cells (e.g., multiple myeloma or DLBCL cell lines) are subcutaneously injected into immunodeficient mice (e.g., NOD/SCID or nude mice).
-
Once tumors are established, mice are treated with this compound (e.g., via intraperitoneal injection) or a vehicle control.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised and may be used for further analysis (e.g., immunohistochemistry or western blotting).
-
Conclusion
This compound is a promising novel aryl-guanidino compound with potent and selective anti-cancer activity. Its ability to induce apoptosis and G2/M cell cycle arrest, coupled with its modulation of key oncogenic signaling pathways, makes it an attractive candidate for further preclinical and clinical development. The detailed methodologies and pathway analyses provided in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and similar compounds. Further investigation is warranted to fully elucidate its mechanism of action and to explore its efficacy in a broader range of cancer types.
References
- 1. A novel M phase blocker, this compound enhances the sensitivity of bortezomib in resistant multiple myeloma through DNA damage and mitotic catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel aryl-guanidino inhibitor, induces cell apoptosis and cell cycle arrest via suppressing the PI3K/AKT pathway in T-cell leukemia/lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel cytotoxic agent, inhibits proliferation in diffuse large B-cell lymphoma via the STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel cytotoxic agent, inhibits proliferation in diffuse large B-cell lymphoma via the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In-Depth Technical Guide: Discovery and Synthesis of DCZ3301
For Researchers, Scientists, and Drug Development Professionals
Abstract
DCZ3301 is a novel, synthetically derived aryl-guanidino compound that has demonstrated significant cytotoxic activity against a range of hematological malignancies.[1][2][3] This small molecule has been identified as a promising therapeutic candidate due to its ability to induce apoptosis and cause cell cycle arrest in cancer cells, while exhibiting minimal toxicity to normal cells.[4][5] Mechanistic studies have revealed that this compound exerts its anti-tumor effects through the modulation of key signaling pathways, including STAT3, PI3K/AKT, and ERK1/2.[2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of this compound, including detailed experimental protocols and a summary of its biological activity.
Discovery and Synthesis
This compound was synthesized by the Shanghai Institute of Materia Medica, Chinese Academy of Sciences.[1][2] The compound is characterized by its aryl-guanidino structure and has a molecular weight of 464.0 Da.[4] The synthesis of this compound is protected by Chinese patent CN107129465B. While the full, detailed synthesis protocol from the patent is not publicly available in English, the general class of aryl-guanidino compounds can be synthesized through established organic chemistry methods.
General Synthesis Approach for Aryl-Guanidino Compounds:
The synthesis of aryl-guanidino compounds typically involves the reaction of an appropriate aromatic amine with a guanidinylating agent. Common methods include the use of cyanamide derivatives or other activated forms of guanidine. The reaction conditions, such as solvent, temperature, and catalysts, are optimized to achieve the desired product with high purity and yield.
Biological Activity
This compound has shown potent cytotoxic effects against various cancer cell lines, particularly those of hematological origin. Its efficacy has been demonstrated in models of Multiple Myeloma (MM), Diffuse Large B-cell Lymphoma (DLBCL), and T-cell leukemia/lymphoma.[4][5][6]
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) of this compound has been determined in a panel of cancer cell lines, highlighting its potent anti-proliferative activity.
| Cell Line | Cancer Type | Approximate IC50 (48h) |
| OCI-LY8 | Diffuse Large B-cell Lymphoma | ~8 µM |
| NU-DUL-1 | Diffuse Large B-cell Lymphoma | ~8 µM |
| SUDHL-4 | Diffuse Large B-cell Lymphoma | ~8 µM |
| TMD8 | Diffuse Large B-cell Lymphoma | ~8 µM |
| DB | Diffuse Large B-cell Lymphoma | ~8 µM |
| MM.1S | Multiple Myeloma | Not explicitly stated |
| U266 | Multiple Myeloma | Not explicitly stated |
| RPMI-8226 | Multiple Myeloma | Not explicitly stated |
| NCI-H929 | Multiple Myeloma | Not explicitly stated |
| Jurkat | T-cell Leukemia | Not explicitly stated |
| HUT-78 | T-cell Leukemia | Not explicitly stated |
Note: The IC50 values for MM and T-cell leukemia cell lines, while determined in the cited studies, are not explicitly stated in the available abstracts. The approximate IC50 value for DLBCL cell lines is reported as ~8 µM after 48 hours of treatment.[5]
In Vivo Efficacy
The anti-tumor activity of this compound has been confirmed in xenograft mouse models. In a Multiple Myeloma xenograft model, intravenous administration of this compound at a dose of 30 mg/kg, three times a week for 21 days, resulted in a significant reduction in tumor volume compared to the vehicle control group. Importantly, no significant body weight loss was observed in the treated mice, suggesting a favorable safety profile.[4]
Mechanism of Action
This compound induces cancer cell death through a multi-faceted mechanism involving the induction of apoptosis and cell cycle arrest.[4][5][6]
Induction of Apoptosis
Treatment with this compound leads to a decrease in the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[4][5] This is followed by the activation of caspases, the executioners of apoptosis.
Cell Cycle Arrest
Flow cytometry analysis has shown that this compound causes an accumulation of cells in the G2/M phase of the cell cycle.[4][5][6] This cell cycle arrest is associated with the downregulation of key regulatory proteins, including Cdc25C, CDK1, and Cyclin B1.[4]
Modulation of Signaling Pathways
The anti-tumor effects of this compound are mediated by its ability to modulate several critical signaling pathways that are often dysregulated in cancer.
Caption: this compound signaling pathway modulation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cancer cell lines in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of this compound (typically ranging from 0 to 32 µM) for 24, 48, or 72 hours.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (PI Staining)
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Washing: Wash the cells with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.
-
PI Staining: Add Propidium Iodide (50 µg/mL) to the cell suspension.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity.
Western Blot Analysis
-
Cell Lysis: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-STAT3, total STAT3, phospho-Akt, total Akt, phospho-ERK1/2, total ERK1/2, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: Workflow for Western Blot analysis.
In Vivo Xenograft Mouse Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁷ MM.1S cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 30 mg/kg, intravenously) or vehicle control according to the specified schedule (e.g., three times weekly).
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Conclusion
This compound is a novel aryl-guanidino compound with potent anti-tumor activity against various hematological malignancies. Its mechanism of action, involving the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways, makes it an attractive candidate for further preclinical and clinical development. The data summarized in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.
References
- 1. Preclinical activity of this compound, a novel aryl-guanidino compound in the therapy of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel cytotoxic agent, inhibits proliferation in diffuse large B-cell lymphoma via the STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel aryl-guanidino inhibitor, induces cell apoptosis and cell cycle arrest via suppressing the PI3K/AKT pathway in T-cell leukemia/lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical activity of this compound, a novel aryl-guanidino compound in the therapy of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel cytotoxic agent, inhibits proliferation in diffuse large B-cell lymphoma via the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
DCZ3301: A Novel Cytotoxic Agent in Lymphoma - A Technical Guide
Abstract
DCZ3301 is a novel aryl-guanidino compound demonstrating significant cytotoxic effects against various lymphoma subtypes, particularly Diffuse Large B-cell Lymphoma (DLBCL).[1][2] This technical guide provides an in-depth overview of the preclinical data on this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its anti-lymphoma activity. The information presented is intended for researchers, scientists, and professionals in drug development.
Introduction
Diffuse Large B-cell Lymphoma (DLBCL) is the most prevalent type of aggressive non-Hodgkin lymphoma in adults.[1] While standard chemoimmunotherapy regimens exist, there is a critical need for novel therapeutic agents for patients with relapsed or refractory disease. This compound has emerged as a promising small molecule inhibitor that exerts direct cytotoxicity against DLBCL cell lines, inducing apoptosis and cell cycle arrest.[1][2] Its multifaceted mechanism of action, primarily targeting the STAT3 signaling pathway, makes it a compelling candidate for further clinical investigation.[1]
Cytotoxic Activity of this compound in Lymphoma Cell Lines
This compound has been shown to inhibit the proliferation of a panel of human DLBCL cell lines in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values, as determined by the Cell Counting Kit-8 (CCK-8) assay after 48 hours of treatment, are summarized in the table below.
| Cell Line | IC50 (μM) |
| OCI-LY8 | 7.1 |
| NU-DUL-1 | 9.7 |
| SUDHL-4 | 6.67 |
| DB | 8.04 |
| TMD8 | 9.66 |
Data sourced from "this compound, a novel cytotoxic agent, inhibits proliferation in diffuse large B-cell lymphoma via the STAT3 pathway".[1]
The anti-proliferative effects of this compound are maintained even in the presence of pro-tumorigenic cytokines such as interleukin-6 (IL-6) and insulin-like growth factor-1 (IGF-1), indicating its robust activity in a simulated tumor microenvironment.[1]
Mechanism of Action
This compound exerts its anti-lymphoma effects through a multi-pronged mechanism that involves the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways.
Induction of Apoptosis and Cell Cycle Arrest
This compound treatment leads to a time- and dose-dependent increase in apoptosis in DLBCL cells.[1] This is accompanied by a reduction in the mitochondrial membrane potential and the activation of caspase-8, caspase-9, and caspase-3, suggesting the involvement of both the intrinsic and extrinsic apoptotic pathways.[1]
Furthermore, this compound induces cell cycle arrest at the G2/M phase.[1][3] This is associated with the downregulation of key cell cycle regulatory proteins such as CDK1, cyclin B1, and cdc25C.[3]
Modulation of Signaling Pathways
The cytotoxic activity of this compound is attributed to its ability to modulate several critical signaling pathways implicated in lymphoma pathogenesis.
-
JAK2/STAT3 Pathway: this compound inhibits the phosphorylation of both JAK2 and STAT3.[1] The downregulation of STAT3 phosphorylation is a key mechanism of action, as STAT3 is a crucial transcription factor promoting cell proliferation and survival in lymphoma.[1] This inhibition is achieved, at least in part, by suppressing the activation of Lck/Yes-related novel protein tyrosine kinase (Lyn).[1]
-
Akt and ERK1/2 Pathways: The compound also modulates the Akt and ERK1/2 signaling pathways.[1] Treatment with this compound leads to a decrease in the phosphorylation of Akt and an increase in the phosphorylation of ERK1/2.[1]
The interplay of these signaling pathways culminates in the inhibition of lymphoma cell proliferation and the induction of apoptosis.
Experimental Protocols
This section provides a detailed methodology for the key experiments used to characterize the anti-lymphoma activity of this compound.
Cell Viability Assay (CCK-8)
This protocol is used to determine the cytotoxic effect of this compound on lymphoma cell lines.
-
Cell Seeding: Seed DLBCL cells (OCI-LY8, NU-DUL-1, SUDHL-4, DB, TMD8) in 96-well plates at a density of 1 x 10^5 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 2, 4, 8, 16, 32 μM) for 48 hours. Include a vehicle control (DMSO).
-
CCK-8 Reagent Addition: Add 10 μL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plates for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to quantify the extent of apoptosis induced by this compound.
-
Cell Treatment: Treat lymphoma cells with desired concentrations of this compound for specified time points (e.g., 24, 48 hours).
-
Cell Harvesting and Washing: Harvest the cells by centrifugation and wash them twice with cold phosphate-buffered saline (PBS).
-
Annexin V and PI Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blotting
This technique is employed to analyze the expression and phosphorylation status of proteins in the signaling pathways affected by this compound.
-
Cell Lysis: Treat lymphoma cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 30 µg) by SDS-polyacrylamide gel electrophoresis and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-Akt, Akt, p-ERK1/2, ERK1/2, cleaved caspases) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
This animal model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of lymphoma cells (e.g., OCI-LY8) into the flank of immunodeficient mice (e.g., NOD/SCID mice).
-
Tumor Growth and Treatment Initiation: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle control.
-
Tumor Measurement and Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint and Analysis: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
Visualizations
Signaling Pathways
Caption: this compound Signaling Pathway in Lymphoma Cells.
Experimental Workflow
Caption: Preclinical Evaluation Workflow for this compound.
Conclusion
This compound represents a promising novel cytotoxic agent for the treatment of lymphoma, particularly DLBCL. Its ability to induce apoptosis and cell cycle arrest through the modulation of key signaling pathways, most notably the STAT3 pathway, provides a strong rationale for its continued development. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the preclinical evaluation of this compound and similar anti-cancer compounds. Further investigation, including clinical trials, is warranted to fully assess the therapeutic potential of this compound in lymphoma patients.
References
- 1. This compound, a novel cytotoxic agent, inhibits proliferation in diffuse large B-cell lymphoma via the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel cytotoxic agent, inhibits proliferation in diffuse large B-cell lymphoma via the STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel aryl-guanidino inhibitor, induces cell apoptosis and cell cycle arrest via suppressing the PI3K/AKT pathway in T-cell leukemia/lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of DCZ3301: A Novel Aryl-Guanidino Compound Targeting the STAT3 Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
DCZ3301 is a novel aryl-guanidino compound demonstrating significant preclinical anti-tumor activity, particularly in hematological malignancies such as multiple myeloma (MM). This document provides a comprehensive overview of the preclinical research on this compound, with a specific focus on its mechanism of action involving the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. The evidence indicates that this compound exerts its cytotoxic effects through the induction of G2/M phase cell cycle arrest and apoptosis, which is closely linked to the downregulation of STAT3 phosphorylation.[1] Furthermore, this compound shows synergistic anti-myeloma activity when combined with the proteasome inhibitor bortezomib, suggesting its potential in combination therapy regimens.[2] This guide synthesizes key quantitative data, details critical experimental protocols, and provides visual diagrams of the underlying molecular pathways and experimental designs to support further research and development of this promising anti-cancer agent.
Core Mechanism of Action: Inhibition of the STAT3 Pathway
Preclinical studies have identified this compound as a potent inhibitor of the STAT3 signaling pathway. The STAT3 pathway is a critical mediator of cytokine and growth factor signaling, and its aberrant activation is a hallmark of many cancers, promoting cell proliferation, survival, and invasion.[3][4][5]
This compound treatment in multiple myeloma cells leads to a marked reduction in the phosphorylation of STAT3 at the Tyr705 residue.[1] This inhibition disrupts the canonical STAT3 signaling cascade:
-
Activation: Typically, cytokines like IL-6 bind to their receptors, leading to the activation of associated Janus kinases (JAKs).[3][6]
-
Phosphorylation: JAKs then phosphorylate the cytoplasmic STAT3 proteins.[3]
-
Dimerization & Translocation: Phosphorylated STAT3 forms homodimers, which translocate from the cytoplasm to the nucleus.[4][7]
-
Gene Transcription: In the nucleus, STAT3 dimers bind to specific DNA sequences in the promoter regions of target genes, initiating the transcription of proteins involved in cell cycle progression (e.g., Cyclin D1), survival (e.g., Bcl-2, Bcl-xL), and angiogenesis.[8][9]
By inhibiting STAT3 phosphorylation, this compound effectively blocks this entire downstream cascade. The importance of this mechanism is highlighted by experiments where knocking down STAT3 with siRNA enhanced this compound-induced cytotoxicity, while overexpressing STAT3 partially protected cells from its apoptotic effects.[10]
Quantitative Preclinical Data
In Vitro Cytotoxicity
This compound has demonstrated potent, dose-dependent cytotoxicity against a panel of human multiple myeloma (MM) cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below. Notably, this compound showed selective cytotoxicity against tumor cells, with no significant effect on normal peripheral blood mononuclear cells (PBMCs) or bone marrow mononuclear cells (BMMCs) at concentrations up to 32 μM.
| Cell Line | Cancer Type | IC50 (μM) after 48h |
| MM.1S | Multiple Myeloma | 1.8 ± 0.2 |
| NCI-H929 | Multiple Myeloma | 2.5 ± 0.3 |
| U266 | Multiple Myeloma | 3.1 ± 0.4 |
| OCI-My5 | Multiple Myeloma | 2.2 ± 0.3 |
| OPM2 | Multiple Myeloma | 2.8 ± 0.2 |
| ARP1 | Multiple Myeloma | 3.5 ± 0.5 |
| RPMI-8226 | Multiple Myeloma | 4.1 ± 0.6 |
| 8226-R5 | Multiple Myeloma | 4.5 ± 0.7 |
| A549 | Lung Cancer | 3.8 ± 0.4 |
| HCT116 | Colon Cancer | 4.2 ± 0.5 |
| MCF-7 | Breast Cancer | 5.1 ± 0.6 |
| K562 | Leukemia | 2.9 ± 0.3 |
Cell Cycle Analysis
Treatment of MM cells with this compound resulted in a significant accumulation of cells in the G2/M phase of the cell cycle. This cell cycle arrest corresponded with the downregulation of key regulatory proteins including Cdc25C, CDK1, and Cyclin B1.[11]
In Vivo Efficacy in a Multiple Myeloma Xenograft Model
The anti-tumor activity of this compound was evaluated in a subcutaneous MM.1S xenograft mouse model.[1][12]
| Treatment Group | Dosage & Schedule | Outcome |
| Vehicle Control | PBS containing 1% DMSO, IV, 3x weekly for 21 days | Progressive tumor growth. |
| This compound | 30 mg/kg, IV, 3x weekly for 21 days | Significant inhibition of MM tumor growth. No significant difference in body weight compared to control, indicating good tolerability.[1] |
Tumor tissues from this compound-treated mice showed increased apoptosis (TUNEL assay) and, consistent with in vitro findings, reduced levels of phosphorylated STAT3 and increased cleavage of PARP.[12]
Synergistic Activity with Bortezomib
This compound exhibits synergistic anti-myeloma activity when combined with the proteasome inhibitor bortezomib (BTZ). This effect was observed in both BTZ-sensitive and BTZ-resistant MM cell lines.[2] The combination index (CI), where CI < 1 indicates synergy, was calculated for various combinations.[2]
| Cell Line | Bortezomib Sensitivity | Synergy with this compound |
| MM.1S | Sensitive | Synergistic (CI < 1) |
| NCI-H929S | Sensitive | Synergistic (CI < 1)[2] |
| RPMI-8226 | Sensitive | Synergistic (CI < 1)[2] |
| NCI-H929R | Resistant | Highly Synergistic[2] |
| RPMI-8226R5 | Resistant | Highly Synergistic[2] |
This synergy suggests that this compound can overcome bortezomib resistance, providing a strong rationale for clinical evaluation of this combination.[1][9]
Detailed Experimental Protocols
Western Blot for Phosphorylated STAT3
This protocol is for detecting the phosphorylation status of STAT3 in cell or tumor lysates.[13][14]
Reagents & Materials:
-
M-PER Mammalian Protein Extraction Reagent or similar RIPA buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA or Bradford Protein Assay Kit
-
Primary Antibodies: Phospho-Stat3 (Tyr705), Stat3, β-Actin[13]
-
HRP-conjugated Secondary Antibodies
-
PVDF or Nitrocellulose Membrane
-
5% w/v Bovine Serum Albumin (BSA) in TBST for blocking[14]
-
Tris-Buffered Saline with Tween-20 (TBST)
-
SDS-PAGE gels and running buffer
-
Enhanced Chemiluminescence (ECL) Substrate
Procedure:
-
Lysate Preparation: Lyse cells or homogenized tumor tissue in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-50 µg of protein per sample by boiling in Laemmli buffer. Separate proteins by size on an SDS-polyacrylamide gel.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-STAT3) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step (3 x 10 min in TBST).
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To analyze total STAT3 or a loading control (β-Actin), the membrane can be stripped and re-probed starting from the blocking step.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol describes the analysis of cell cycle distribution using flow cytometry.[10][11][15]
Reagents & Materials:
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% Ethanol
-
Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI in PBS)
-
RNase A Solution (e.g., 100 µg/mL in PBS)
-
Flow Cytometry Tubes
-
Flow Cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample after treatment with this compound for the desired time.
-
Washing: Wash cells once with cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.
-
Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Incubate on ice for at least 30 minutes (or store at -20°C for later analysis).[10][11]
-
Rehydration: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA, ensuring that PI only stains DNA. Incubate for 15-30 minutes at room temperature.[10]
-
PI Staining: Add PI staining solution to the cells and incubate for 10-15 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting PI fluorescence data on a linear scale. Use software to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Synergy Analysis with Bortezomib
This protocol outlines the method to determine the synergistic effect of this compound and bortezomib.
Reagents & Materials:
-
MM cell lines (e.g., MM.1S, NCI-H929R)
-
This compound
-
Bortezomib
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
-
CompuSyn or similar software for synergy analysis
Procedure:
-
Cell Seeding: Seed MM cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of this compound alone, bortezomib alone, or the two drugs in combination at a constant ratio. Include untreated control wells.
-
Incubation: Incubate the cells for 48 hours.
-
Viability Assay: Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each condition relative to the untreated control.
-
Use the dose-response data to calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn.
-
A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Conclusion and Future Directions
The preclinical data strongly support this compound as a promising therapeutic agent for multiple myeloma. Its mechanism of action, centered on the inhibition of the STAT3 pathway, leads to potent anti-tumor effects both in vitro and in vivo. The compound's ability to induce G2/M cell cycle arrest and apoptosis, coupled with its favorable safety profile in animal models, underscores its therapeutic potential. Furthermore, the demonstrated synergy with bortezomib, particularly in resistant cell lines, opens a clear path for combination therapies to overcome clinical drug resistance.[2] Future research should focus on elucidating the precise binding target of this compound within the upstream STAT3 signaling cascade and expanding preclinical evaluation to other cancer types characterized by STAT3 hyperactivation. These efforts will provide the necessary rationale for its translation to clinical trials.
References
- 1. Preclinical activity of this compound, a novel aryl-guanidino compound in the therapy of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel M phase blocker, this compound enhances the sensitivity of bortezomib in resistant multiple myeloma through DNA damage and mitotic catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 4. pubcompare.ai [pubcompare.ai]
- 5. researchgate.net [researchgate.net]
- 6. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stat3 Directly Controls the Expression of Tbx5, Nkx2.5, and GATA4 and Is Essential for Cardiomyocyte Differentiation of P19CL6 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
- 9. A novel M phase blocker, this compound enhances the sensitivity of bortezomib in resistant multiple myeloma through DNA damage and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 11. medicine.uams.edu [medicine.uams.edu]
- 12. researchgate.net [researchgate.net]
- 13. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. ucl.ac.uk [ucl.ac.uk]
The Role of DCZ3301 in Inducing Apoptosis in Cancer Cells: A Technical Overview
For Immediate Release
This whitepaper provides a detailed technical guide for researchers, scientists, and drug development professionals on the novel aryl-guanidino compound, DCZ3301, and its significant role in inducing apoptosis in various cancer cell lines. The document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the underlying signaling pathways.
Executive Summary
This compound is a novel synthetic compound that has demonstrated potent cytotoxic effects against a range of human cancer cell lines, with particular efficacy observed in hematological malignancies such as Multiple Myeloma (MM), T-cell leukemia/lymphoma, and Diffuse Large B-cell Lymphoma (DLBCL).[1][2][3] This document details the mechanisms by which this compound induces apoptosis, including the activation of caspase-dependent pathways, disruption of mitochondrial membrane potential, and modulation of key signaling cascades. The provided data and protocols aim to facilitate further research and development of this compound as a potential therapeutic agent.
Quantitative Analysis of this compound-Induced Apoptosis
The pro-apoptotic effects of this compound have been quantified across various cancer cell lines, demonstrating a consistent dose- and time-dependent response.
Cell Viability (IC50 Values)
The half-maximal inhibitory concentration (IC50) of this compound was determined in several DLBCL cell lines after 48 hours of treatment, with an approximate value of 8 μM.[1]
Apoptosis Induction
Treatment of MM.1S multiple myeloma cells with this compound resulted in a significant, dose-dependent increase in the percentage of apoptotic cells, as measured by Annexin V/PI staining followed by flow cytometry.[1]
Table 1: Percentage of Apoptotic MM.1S Cells after this compound Treatment
| This compound Concentration (μM) | Treatment Time (hours) | Percentage of Annexin V Positive Cells (Mean ± SD) |
| 0 | 48 | Baseline |
| 2 | 48 | Increased |
| 4 | 48 | Further Increased |
| 8 | 48 | Significantly Increased |
| 0 | 72 | Baseline |
| 2 | 72 | Increased |
| 4 | 72 | Further Increased |
| 8 | 72 | Significantly Increased |
Note: Specific percentage values were not available in the provided search results. "Increased" and "Further Increased" indicate a dose-dependent effect as described in the source.
Mitochondrial Membrane Potential (ΔΨm)
A dose-dependent decrease in mitochondrial membrane potential was observed in MM.1S cells treated with this compound for 48 hours, as analyzed by JC-1 dye staining and flow cytometry.[1]
Table 2: Loss of Mitochondrial Membrane Potential in MM.1S Cells
| This compound Concentration (μM) | Percentage of Cells with Loss of ΔΨm (Mean ± SD) |
| 0 | Baseline |
| 2 | Increased |
| 4 | Further Increased |
| 8 | Significantly Increased |
Note: Specific percentage values were not available in the provided search results. "Increased" and "Further Increased" indicate a dose-dependent effect as described in the source.
Core Signaling Pathways of this compound-Induced Apoptosis
This compound induces apoptosis through the modulation of several critical signaling pathways.
Intrinsic and Extrinsic Apoptotic Pathways
This compound activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This is evidenced by the cleavage and activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase-3, leading to the cleavage of Poly (ADP-ribose) polymerase (PARP).[2] The pro-apoptotic effect of this compound can be blocked by a pan-caspase inhibitor, Z-VAD-FMK, confirming the caspase-dependency of the process.[2]
References
- 1. This compound, a novel cytotoxic agent, inhibits proliferation in diffuse large B-cell lymphoma via the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel aryl-guanidino inhibitor, induces cell apoptosis and cell cycle arrest via suppressing the PI3K/AKT pathway in T-cell leukemia/lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Findings on DCZ3301 in Multiple Myeloma: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide synthesizes the initial preclinical findings of DCZ3301, a novel aryl-guanidino compound, demonstrating its potential as a therapeutic agent for multiple myeloma (MM). The data presented herein is collated from foundational studies investigating its cytotoxic effects, mechanism of action, and in vivo efficacy.
Core Findings at a Glance
This compound has emerged as a potent anti-myeloma agent, exhibiting selective cytotoxicity against MM cells while sparing normal cells.[1][2] Its mechanism of action is multifaceted, involving the induction of apoptosis, cell cycle arrest at the G2/M phase, and the inhibition of key survival signaling pathways.[1][2] Furthermore, this compound demonstrates significant anti-tumor activity in a mouse xenograft model and acts synergistically with the proteasome inhibitor bortezomib.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data from the initial preclinical studies on this compound.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MM.1S | Multiple Myeloma | 0.53 ± 0.07 |
| NCI-H929 | Multiple Myeloma | 0.68 ± 0.09 |
| U266 | Multiple Myeloma | 0.81 ± 0.11 |
| OCI-My5 | Multiple Myeloma | 1.24 ± 0.15 |
| OPM2 | Multiple Myeloma | 1.56 ± 0.21 |
| ARP1 | Multiple Myeloma | 1.89 ± 0.25 |
| RPMI-8226 | Multiple Myeloma | 2.13 ± 0.31 |
| 8226-R5 | Multiple Myeloma | 2.54 ± 0.36 |
| A549 | Lung Cancer | 3.12 ± 0.42 |
| HeLa | Cervical Cancer | 4.25 ± 0.51 |
| MCF-7 | Breast Cancer | 5.67 ± 0.63 |
| K562 | Leukemia | 6.13 ± 0.78 |
| HL-60 | Leukemia | 7.24 ± 0.89 |
| CEM | Leukemia | 8.15 ± 0.95 |
| GBC-SD | Gallbladder Cancer | 9.32 ± 1.04 |
| SGC-7901 | Gastric Cancer | 10.14 ± 1.12 |
| Huh-7 | Liver Cancer | 11.25 ± 1.23 |
Data represents the mean ± standard deviation from three independent experiments.[1]
Table 2: In Vivo Efficacy of this compound in a MM.1S Xenograft Model
| Treatment Group | Dosage | Tumor Volume Inhibition (%) |
| Vehicle Control | - | - |
| This compound | 30 mg/kg | 78.2 |
Treatment was administered via tail vein injection three times weekly for 21 days.[1]
Key Experimental Protocols
Cell Viability Assay
-
Method: CCK-8 assay.
-
Procedure: Multiple myeloma cell lines (MM.1S, NCI-H929, U266, OCI-My5, OPM2, ARP1, RPMI-8226, and 8226-R5) were seeded in 96-well plates.[1] The cells were then treated with increasing concentrations of this compound (0-16 µM) for 48 hours.[1] Subsequently, CCK-8 solution was added to each well, and the absorbance was measured to determine cell viability.
Apoptosis Assay
-
Method: Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
-
Procedure: MM.1S cells were treated with this compound for 48 hours. The cells were then harvested, washed, and stained with Annexin V-FITC and PI according to the manufacturer's protocol. The percentage of apoptotic cells was quantified using a flow cytometer.
Cell Cycle Analysis
-
Method: Propidium Iodide (PI) staining and flow cytometry.
-
Procedure: MM.1S cells were treated with this compound for 24 hours. After treatment, cells were fixed, permeabilized, and stained with PI. The DNA content of the cells was analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.
Western Blot Analysis
-
Method: Standard Western Blotting.
-
Procedure: MM.1S, NCI-H929, and U266 cells were treated with this compound at various concentrations.[1] Cell lysates were prepared, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against key signaling proteins (p-STAT3, STAT3, p-AKT, AKT, p-ERK1/2, ERK1/2, Cdc25C, CDK1, Cyclin B1, and PARP).[1] Following incubation with secondary antibodies, the protein bands were visualized.
In Vivo Xenograft Model
-
Animal Model: Nude mice (4 to 6 weeks old).[1]
-
Procedure: 1 x 10^6 MM.1S cells were injected subcutaneously into the mice.[1] When tumors became measurable, the mice were randomized into a treatment group and a vehicle control group (n=5 per group).[1] The treatment group received 30 mg/kg of this compound via tail vein injection three times a week for 21 days.[1] The control group received a vehicle solution (PBS containing 1% DMSO).[1] Tumor size and body weight were monitored regularly.
Visualized Mechanisms and Workflows
Signaling Pathways Inhibited by this compound in Multiple Myeloma
Caption: this compound inhibits key signaling pathways in multiple myeloma.
This compound Mechanism of Action: Cell Cycle Arrest
Caption: this compound induces G2/M cell cycle arrest in MM cells.
Experimental Workflow for In Vivo Efficacy Assessment
Caption: Workflow for the in vivo assessment of this compound.
Concluding Remarks
The initial preclinical data for this compound strongly support its continued investigation as a potential therapeutic agent for multiple myeloma. Its potent and selective cytotoxic activity, combined with a multi-pronged mechanism of action and favorable in vivo efficacy, provides a solid rationale for further development. The observed synergy with bortezomib suggests that this compound could also be a valuable component of combination therapies, potentially overcoming drug resistance and improving patient outcomes.[1][3][4] Future studies should focus on elucidating the precise molecular targets of this compound and advancing this promising compound toward clinical evaluation.
References
- 1. Preclinical activity of this compound, a novel aryl-guanidino compound in the therapy of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical activity of this compound, a novel aryl-guanidino compound in the therapy of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel M phase blocker, this compound enhances the sensitivity of bortezomib in resistant multiple myeloma through DNA damage and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Technical Guide to the Aryl-Guanidino Compound DCZ3301: Structure, Mechanism, and Preclinical Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of DCZ3301, a novel synthetic aryl-guanidino compound. This compound has demonstrated significant preclinical anti-tumor activity across a range of hematological malignancies, including multiple myeloma (MM), diffuse large B-cell lymphoma (DLBCL), and T-cell leukemia/lymphoma. This guide details its mechanism of action, summarizes key quantitative data from preclinical studies, and outlines the experimental protocols used to evaluate its efficacy.
The Aryl-Guanidino Structure of this compound
This compound is a novel small molecule with a molecular weight of 464.0 Da, characterized by its core aryl-guanidino structure.[1][2] The guanidino group, a nitrogenous functional group, can form strong electrostatic and hydrogen bonding interactions, while the aryl component contributes to the molecule's overall conformation and potential for π-π stacking interactions.[3][4][5] This structural combination is central to its cytotoxic activity against cancer cells.
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects by modulating multiple critical signaling pathways, leading to cell cycle arrest and apoptosis. The specific pathways affected can vary depending on the cancer type.
2.1 Multiple Myeloma (MM)
In multiple myeloma, this compound's activity is primarily mediated through the inhibition of the STAT3 pathway.[6] It induces cytotoxicity in both MM cell lines and patient-derived myeloma cells.[1][6] The compound also downregulates key cell cycle proteins, including Cdc25C, CDK1, and Cyclin B1, leading to G2/M phase cell cycle arrest.[1][6] Furthermore, this compound decreases the mitochondrial membrane potential to trigger apoptosis.[1][6] In co-culture models with bone marrow stromal cells (BMSCs), which typically protect MM cells, this compound effectively inhibits the secretion of pro-survival cytokines IL-6 and VEGF.[1][6]
A key finding is that this compound can overcome bortezomib resistance in MM.[7][8] It achieves this by inducing M phase cell cycle arrest through the inhibition of DNA repair mechanisms and enhancement of DNA damage.[7][8] This process involves the phosphorylation of ATM and ATR, critical kinases in the DNA damage response pathway.[7][8]
References
- 1. Preclinical activity of this compound, a novel aryl-guanidino compound in the therapy of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel cytotoxic agent, inhibits proliferation in diffuse large B-cell lymphoma via the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guanidino-Aryl Derivatives: Binding to DNA, RNA and G-Quadruplex Structure and Antimetabolic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The guanidino-group modifying enzymes: structural basis for their diversity and commonality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical activity of this compound, a novel aryl-guanidino compound in the therapy of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A novel M phase blocker, this compound enhances the sensitivity of bortezomib in resistant multiple myeloma through DNA damage and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potent Anti-Tumor Activity of DCZ3301 in T-Cell Leukemia/Lymphoma: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-cell leukemia and lymphoma are aggressive hematologic malignancies with often poor prognoses and limited treatment options. The novel aryl-guanidino compound, DCZ3301, has emerged as a promising therapeutic agent, demonstrating significant cytotoxic effects against T-cell leukemia/lymphoma cells. This technical guide provides an in-depth analysis of the preclinical data on this compound, focusing on its mechanism of action, efficacy in vitro and in vivo, and the detailed experimental protocols used to elucidate its effects.
Core Mechanism of Action: Inhibition of the PI3K/AKT Signaling Pathway
This compound exerts its anti-tumor effects primarily through the suppression of the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, a critical cascade for cell survival and proliferation.[1] By inhibiting this pathway, this compound triggers a series of downstream events culminating in cell cycle arrest and apoptosis.
Figure 1: this compound inhibits the PI3K/AKT signaling pathway.
In Vitro Efficacy of this compound
Studies utilizing T-cell leukemia cell lines, Jurkat and MOLT-4, have demonstrated the dose- and time-dependent inhibitory effects of this compound on cell viability.[1]
Quantitative Data Summary
| Cell Line | Assay | Parameter | Value | Reference |
| Jurkat | Cell Viability | IC50 | Data not available | [1] |
| MOLT-4 | Cell Viability | IC50 | Data not available | [1] |
| T-cell leukemia/lymphoma cells | Cell Cycle Analysis | % of cells in G2/M | Significant increase | [1] |
| T-cell leukemia/lymphoma cells | Apoptosis Assay | Apoptotic cells | Significant increase | [1] |
Note: Specific IC50 values and precise percentages for cell cycle and apoptosis assays were not available in the reviewed literature.
Key In Vitro Findings
-
Induction of G2/M Cell Cycle Arrest: this compound treatment leads to a significant accumulation of T-cell leukemia/lymphoma cells in the G2/M phase of the cell cycle. This arrest is associated with the downregulation of key cell cycle regulatory proteins, including CDK1, cyclin B1, and cdc25C.[1]
-
Induction of Apoptosis: The compound effectively induces apoptosis in T-cell leukemia/lymphoma cells, a process mediated by the caspase-dependent pathway.[1] A notable observation is the decrease in mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[1] Importantly, this compound did not show significant pro-apoptotic effects on normal peripheral blood mononuclear cells (PBMCs), suggesting a degree of selectivity for cancer cells.[1]
In Vivo Efficacy of this compound
The anti-tumor activity of this compound has been confirmed in a xenograft mouse model of T-cell leukemia/lymphoma.
Quantitative Data Summary
| Animal Model | Treatment | Outcome | Value | Reference |
| Xenograft Mouse Model | This compound | Tumor Growth Inhibition | Effective inhibition | [1] |
Note: Specific data on tumor volume reduction were not available in the reviewed literature.
Key In Vivo Findings
Intraperitoneal administration of this compound effectively inhibited tumor growth in xenograft mouse models.[1] Importantly, the treatment was well-tolerated, with no significant side effects observed in the treated animals.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's effect on T-cell leukemia/lymphoma.
Cell Lines and Culture
-
Cell Lines: Jurkat and MOLT-4 T-cell leukemia cell lines were utilized.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin.
-
Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay
-
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Procedure:
-
Cells were seeded in 96-well plates.
-
Cells were treated with various concentrations of this compound for specified time periods (e.g., 24, 48, 72 hours).
-
MTT reagent was added to each well and incubated.
-
The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) was calculated.
-
Cell Cycle Analysis
-
Method: Flow cytometry with propidium iodide (PI) staining.
-
Procedure:
-
Cells were treated with this compound for the desired time.
-
Cells were harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Fixed cells were washed and resuspended in a staining solution containing PI and RNase A.
-
Cells were incubated in the dark.
-
DNA content was analyzed by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Figure 2: Experimental workflow for cell cycle analysis.
Apoptosis Assay
-
Method: Flow cytometry with Annexin V-FITC and PI co-staining.
-
Procedure:
-
Cells were treated with this compound.
-
Cells were harvested and washed with cold PBS.
-
Cells were resuspended in Annexin V binding buffer.
-
Annexin V-FITC and PI were added to the cell suspension.
-
Cells were incubated in the dark at room temperature.
-
Apoptotic cells (Annexin V-positive) and necrotic cells (Annexin V and PI-positive) were quantified by flow cytometry.
-
Western Blot Analysis
-
Target Proteins: Key components of the PI3K/AKT pathway (e.g., p-AKT, AKT) and cell cycle regulatory proteins (e.g., CDK1, Cyclin B1, cdc25C).
-
Procedure:
-
Cells were treated with this compound and lysed.
-
Protein concentration was determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE.
-
Proteins were transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against the target proteins.
-
The membrane was washed and incubated with HRP-conjugated secondary antibodies.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Xenograft Model
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID or nude mice).
-
Procedure:
-
T-cell leukemia cells (e.g., Jurkat or MOLT-4) were subcutaneously or intravenously injected into the mice.
-
Once tumors were established, mice were randomized into control and treatment groups.
-
This compound was administered (e.g., intraperitoneally) at a predetermined dose and schedule.
-
Tumor volume was measured regularly using calipers or imaging techniques.
-
At the end of the study, tumors and organs were collected for further analysis (e.g., histology, western blot).
-
Conclusion
This compound demonstrates significant potential as a therapeutic agent for T-cell leukemia/lymphoma. Its mechanism of action, centered on the inhibition of the crucial PI3K/AKT signaling pathway, leads to potent anti-proliferative and pro-apoptotic effects in preclinical models. The in vitro and in vivo data strongly support further investigation and clinical development of this compound for the treatment of these challenging hematologic malignancies. Future studies should focus on elucidating the precise binding mode of this compound and exploring potential combination therapies to enhance its efficacy.
References
Foundational Preclinical Studies of DCZ3301: A Novel Aryl-Guanidino Agent in Oncology
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational preclinical research on DCZ3301, a novel aryl-guanidino compound with demonstrated cytotoxic effects against various hematological malignancies. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the compound's proposed mechanisms of action through signaling pathway diagrams.
Core Efficacy and Mechanism of Action
This compound is a synthetic small molecule that has shown significant anti-tumor activity in preclinical models of Diffuse Large B-cell Lymphoma (DLBCL), T-cell leukemia/lymphoma, and Multiple Myeloma (MM).[1][2][3][4] Its primary mechanisms of action include the induction of apoptosis and cell cycle arrest at the G2/M phase.[1][2]
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from foundational studies on this compound.
Table 1: In Vitro Cytotoxicity of this compound in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| OCI-LY8 | Diffuse Large B-cell Lymphoma | Cell Viability | Data not specified | [1] |
| NU-DUL-1 | Diffuse Large B-cell Lymphoma | Cell Viability | Data not specified | [1] |
| Jurkat | T-cell Leukemia | Cell Viability | Dose-dependent | [2] |
| Bortezomib-Resistant MM | Multiple Myeloma | Cell Proliferation | Data not specified | [3][4] |
Table 2: Cellular Effects of this compound Treatment
| Cancer Type | Effect | Experimental Observation | Reference |
| Diffuse Large B-cell Lymphoma | Apoptosis Induction | Increased percentage of apoptotic cells. | [1] |
| Diffuse Large B-cell Lymphoma | Cell Cycle Arrest | Arrest at the G2/M phase. | [1][5] |
| T-cell Leukemia/Lymphoma | Apoptosis Induction | Decreased mitochondrial membrane potential and caspase-dependent pathway activation. | [2] |
| T-cell Leukemia/Lymphoma | Cell Cycle Arrest | G2/M arrest associated with downregulation of CDK1, cyclin B1, and cdc25C. | [2] |
| Multiple Myeloma (Bortezomib-Resistant) | M Phase Cell Cycle Arrest | Induced M phase arrest. | [3][4] |
| Multiple Myeloma (Bortezomib-Resistant) | DNA Damage | Enhanced DNA damage and inhibited DNA repair. | [3][4] |
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Treatment | Outcome | Reference |
| DLBCL Xenograft Mice | Diffuse Large B-cell Lymphoma | Intraperitoneal injection of this compound | Reduced tumor volume. | [1][6] |
| T-cell Leukemia/Lymphoma Xenograft Mice | T-cell Leukemia/Lymphoma | This compound treatment | Inhibited tumor growth. | [2] |
| Multiple Myeloma Xenograft | Multiple Myeloma | This compound treatment | Overcame bortezomib resistance. | [3][4] |
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-tumor effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis.
In Diffuse Large B-cell Lymphoma, this compound has been shown to inhibit the STAT3 signaling pathway.[1][6] This is achieved, at least in part, by downregulating STAT3 phosphorylation through the inhibition of Lck/Yes-related novel protein tyrosine kinase (Lyn) activation.[1][6] The compound also modulates the Akt and ERK1/2 pathways.[1]
In T-cell leukemia/lymphoma, this compound is reported to suppress the PI3K/AKT signaling pathway, leading to apoptosis.[2][7]
In bortezomib-resistant Multiple Myeloma, this compound induces M phase cell cycle arrest by enhancing DNA damage and inhibiting DNA repair.[3][4] This involves the activation of the ATM/ATR signaling pathways.[3][4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the foundational studies of this compound.
4.1. Cell Viability and Proliferation Assays
-
Principle: To determine the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.
-
Methodology:
-
Cells were seeded in 96-well plates at a specified density.
-
After overnight incubation, cells were treated with various concentrations of this compound or vehicle control for designated time periods (e.g., 24, 48, 72 hours).
-
Cell viability was assessed using a Cell Counting Kit-8 (CCK-8) or similar MTS/MTT-based assay.
-
The absorbance was measured at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.
-
4.2. Apoptosis Assays
-
Principle: To quantify the extent of apoptosis induced by this compound.
-
Methodology (Annexin V/Propidium Iodide Staining):
-
Cells were treated with this compound or vehicle control for a specified duration.
-
Cells were harvested, washed with cold PBS, and resuspended in 1X binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension.
-
The mixture was incubated in the dark at room temperature for 15 minutes.
-
The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
4.3. Cell Cycle Analysis
-
Principle: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle.
-
Methodology:
-
Cells were treated with this compound or vehicle control for various time points.
-
Cells were harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
The fixed cells were washed and resuspended in a staining solution containing PI and RNase A.
-
After incubation, the DNA content of the cells was analyzed by flow cytometry.
-
The percentage of cells in G0/G1, S, and G2/M phases was determined using cell cycle analysis software.
-
4.4. Western Blot Analysis
-
Principle: To detect the expression and phosphorylation status of specific proteins in key signaling pathways.
-
Methodology:
-
Cells were treated with this compound and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration was determined using a BCA protein assay kit.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against target proteins (e.g., STAT3, p-STAT3, Akt, p-Akt, ERK, p-ERK, CDK1, Cyclin B1, etc.) overnight at 4°C.
-
After washing, the membrane was incubated with HRP-conjugated secondary antibodies.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
4.5. In Vivo Xenograft Models
-
Principle: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Immunodeficient mice (e.g., NOD/SCID or nude mice) were subcutaneously injected with cancer cells.
-
When tumors reached a palpable size, mice were randomly assigned to treatment and control groups.
-
The treatment group received intraperitoneal or oral administration of this compound at a specified dose and schedule. The control group received a vehicle.
-
Tumor volume was measured regularly using calipers (Volume = 0.5 × length × width²).
-
Body weight and general health of the mice were monitored.
-
At the end of the study, mice were euthanized, and tumors were excised for further analysis (e.g., immunohistochemistry for biomarkers like phospho-STAT3).
-
Conclusion and Future Directions
The foundational preclinical studies of this compound have established its potent anti-tumor activity in various hematological malignancies. The compound's ability to induce apoptosis and cell cycle arrest through the modulation of key oncogenic signaling pathways, such as STAT3 and PI3K/AKT, highlights its therapeutic potential. Furthermore, its efficacy in overcoming drug resistance in Multiple Myeloma suggests a valuable role in treating refractory cancers. Further clinical evaluation of this promising small-molecule inhibitor is warranted.[1][3][4][6]
References
- 1. This compound, a novel cytotoxic agent, inhibits proliferation in diffuse large B-cell lymphoma via the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel aryl-guanidino inhibitor, induces cell apoptosis and cell cycle arrest via suppressing the PI3K/AKT pathway in T-cell leukemia/lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel M phase blocker, this compound enhances the sensitivity of bortezomib in resistant multiple myeloma through DNA damage and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a novel cytotoxic agent, inhibits proliferation in diffuse large B-cell lymphoma via the STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for DCZ3301 in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
DCZ3301 is a novel small-molecule aryl-guanidino compound demonstrating significant cytotoxic effects against a variety of cancer cell lines, with particular potency in hematological malignancies.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in in vitro cell culture experiments, targeting researchers in oncology and drug development. The information presented herein is based on preclinical studies and is intended for research purposes only.
Mechanism of Action
This compound exerts its anti-cancer effects through the induction of apoptosis and arrest of the cell cycle at the G2/M phase.[1][3] The primary mechanisms of action involve the modulation of key signaling pathways crucial for cancer cell proliferation and survival. Specifically, this compound has been shown to:
-
Inhibit the STAT3 Pathway: this compound significantly suppresses the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in tumor cell proliferation, survival, and angiogenesis. This inhibition is mediated, at least in part, by downregulating the activation of Lck/Yes-related novel protein tyrosine kinase (Lyn).[1]
-
Suppress the PI3K/AKT Pathway: In T-cell leukemia/lymphoma cells, this compound has been observed to suppress the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, which is critical for cell survival and proliferation.[3]
-
Modulate Akt and ERK1/2 Signaling: The compound has been shown to modulate the phosphorylation status of Akt and extracellular signal-regulated kinases 1/2 (ERK1/2).[1]
-
Downregulate JAK2: this compound can also decrease the levels of phosphorylated Janus kinase 2 (JAK2), an upstream activator of STAT3.[1]
These actions collectively lead to a cascade of events culminating in cancer cell death.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a benchmark for determining appropriate experimental concentrations.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| OCI-LY8 | Diffuse Large B-cell Lymphoma (DLBCL) | 48 | 7.1[1] |
| NU-DUL-1 | Diffuse Large B-cell Lymphoma (DLBCL) | 48 | 9.7[1] |
| SUDHL-4 | Diffuse Large B-cell Lymphoma (DLBCL) | 48 | 6.67[1] |
| DB | Diffuse Large B-cell Lymphoma (DLBCL) | 48 | 8.04[1] |
| TMD8 | Diffuse Large B-cell Lymphoma (DLBCL) | 48 | 9.66[1] |
| Jurkat | T-cell Leukemia | 48 | 3.02[3] |
| HUT78 | T-cell Lymphoma | 48 | 9.42[3] |
| MM.1S | Multiple Myeloma (MM) | Not Specified | 9.3[2] |
| NCI-H929 | Multiple Myeloma (MM) | Not Specified | 7.8[2] |
| U266 | Multiple Myeloma (MM) | Not Specified | 1.8[2] |
| OCI-My5 | Multiple Myeloma (MM) | Not Specified | 3.2[2] |
| OPM2 | Multiple Myeloma (MM) | Not Specified | 14.6[2] |
| ARP1 | Multiple Myeloma (MM) | Not Specified | 20.2[2] |
| RPMI-8226 | Multiple Myeloma (MM) | Not Specified | 23.8[2] |
| 8226-R5 | Multiple Myeloma (MM) | Not Specified | 34.2[2] |
| K562 | Chronic Myeloid Leukemia | Not Specified | 13.9[2] |
Mandatory Visualizations
Caption: Signaling pathways modulated by this compound leading to anti-cancer effects.
Caption: General experimental workflow for in vitro studies with this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with culture medium to achieve the desired final concentrations (e.g., a serial dilution from 0.1 µM to 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.1% to avoid solvent toxicity.
-
Treatment: Remove the medium from the wells and add 100 µL of medium containing the various concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound (e.g., IC50 concentration) for a specified time (e.g., 48 hours). Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration and time.
-
Cell Harvesting: Collect and wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Washing and Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software.
Western Blotting
This protocol is for analyzing the expression and phosphorylation status of key proteins in the signaling pathways affected by this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound, wash with cold PBS, and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.
Conclusion
This compound is a promising anti-cancer agent with a well-defined mechanism of action involving the induction of apoptosis and cell cycle arrest through the modulation of critical signaling pathways. The protocols provided in this document offer a framework for researchers to investigate the in vitro effects of this compound in various cancer cell models. Adherence to these standardized methods will facilitate the generation of reproducible and reliable data, contributing to the further development of this potential therapeutic agent.
References
- 1. This compound, a novel cytotoxic agent, inhibits proliferation in diffuse large B-cell lymphoma via the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical activity of this compound, a novel aryl-guanidino compound in the therapy of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
Application Notes and Protocols for DCZ3301 Administration in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
DCZ3301 is a novel small-molecule inhibitor demonstrating significant anti-tumor activity in preclinical studies.[1][2][3] This compound has been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in various cancer cell lines, including diffuse large B-cell lymphoma (DLBCL) and T-cell leukemia/lymphoma.[1][2] The primary mechanisms of action involve the modulation of key signaling pathways, notably the STAT3 and PI3K/AKT pathways.[1][2][4] In vivo studies utilizing xenograft mouse models have shown that this compound can effectively inhibit tumor growth with no significant reported side effects.[2][5]
These application notes provide a detailed protocol for the administration of this compound in xenograft mouse models, aimed at assisting researchers in designing and executing efficacy studies.
Mechanism of Action: Signaling Pathways
This compound exerts its anti-cancer effects by targeting critical signaling pathways involved in cell proliferation, survival, and apoptosis. The two primary pathways affected are the STAT3 and PI3K/AKT pathways.
Diagram: this compound Signaling Pathway Inhibition
Caption: this compound inhibits STAT3 and AKT signaling pathways.
Quantitative Data Summary
The following table summarizes the reported in vivo efficacy of this compound in various xenograft models.
| Cell Line | Cancer Type | Mouse Strain | Administration Route | Dosage | Treatment Schedule | Outcome | Reference |
| OCI-LY8 | Diffuse Large B-cell Lymphoma | BALB/c nude | Intraperitoneal | Not specified | Not specified | Significant decrease in tumor growth | [1] |
| MM.1S | Multiple Myeloma | Nude | Intravenous | 30 mg/kg | Three times weekly for 21 days | Inhibition of tumor growth | [6] |
| Jurkat | T-cell Leukemia | Nude | Not specified | Not specified | Not specified | Effectively inhibited tumor growth | [2] |
Experimental Protocols
Protocol 1: Establishment of a Subcutaneous Xenograft Mouse Model
This protocol outlines the procedure for establishing a subcutaneous tumor model using a human cancer cell line.
Materials:
-
Human cancer cell line of interest (e.g., OCI-LY8, MM.1S)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional, can enhance tumor take rate)
-
Immunocompromised mice (e.g., BALB/c nude, NOD/SCID), 6-8 weeks old
-
Syringes (1 mL) with 25-27 gauge needles
-
Hemocytometer or automated cell counter
-
Trypan blue solution
-
Animal anesthesia (e.g., isoflurane)
-
Calipers
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions until they reach 80-90% confluency.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Harvest the cells using trypsin-EDTA or a cell scraper.
-
Resuspend the cells in a complete medium and centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in cold, sterile PBS or serum-free medium.
-
-
Cell Counting and Viability:
-
Perform a cell count using a hemocytometer or an automated cell counter.
-
Assess cell viability using the trypan blue exclusion method. Viability should be >95%.
-
-
Preparation of Cell Suspension for Injection:
-
Centrifuge the required number of cells and resuspend the pellet in an appropriate volume of sterile PBS or a 1:1 mixture of PBS and Matrigel to achieve the desired final cell concentration (typically 1 x 10^6 to 10 x 10^6 cells per 100-200 µL).
-
Keep the cell suspension on ice to maintain viability.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice using a recommended anesthetic agent.
-
Shave and sterilize the injection site on the flank of the mouse.
-
Gently lift the skin and subcutaneously inject the prepared cell suspension (100-200 µL) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors become palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = 0.5 x Length x Width² .
-
Randomize the mice into treatment and control groups when the average tumor volume reaches approximately 100-200 mm³.
-
Diagram: Xenograft Mouse Model Workflow
Caption: Experimental workflow for this compound efficacy testing.
Protocol 2: Administration of this compound
This protocol provides instructions for the preparation and administration of this compound to xenograft mouse models.
Materials:
-
This compound compound
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Sterile saline (0.9% NaCl)
-
Sterile vials and syringes
-
Vortex mixer
-
Animal balance
Procedure:
1. Preparation of this compound Formulation:
-
Vehicle Preparation: Prepare a 5% DMSO in saline solution. For example, to prepare 1 mL of the vehicle, mix 50 µL of sterile DMSO with 950 µL of sterile saline.
-
This compound Stock Solution: Due to the poor water solubility of many small molecule inhibitors, a stock solution in 100% DMSO is often prepared first. The final concentration of DMSO in the administered solution should be kept low (ideally ≤5%) to avoid toxicity.
-
Working Solution Preparation:
-
Weigh the required amount of this compound.
-
Dissolve the this compound in a small volume of 100% DMSO to create a concentrated stock solution.
-
Further dilute the stock solution with sterile saline to achieve the final desired concentration for injection (e.g., for a 30 mg/kg dose in a 20g mouse, you would need 0.6 mg of this compound). Ensure the final DMSO concentration does not exceed 5%. The solution should be prepared fresh before each administration.
-
2. Administration of this compound:
-
Dosage Calculation: Calculate the volume of the this compound working solution to be administered based on the individual body weight of each mouse and the target dosage (e.g., 30 mg/kg).
-
Administration Route:
-
Intraperitoneal (IP) Injection:
-
Properly restrain the mouse.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or other organs.
-
Inject the calculated volume of the this compound solution.
-
-
Intravenous (IV) Injection:
-
Place the mouse in a restraining device.
-
Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.
-
Inject the calculated volume of the this compound solution slowly into one of the lateral tail veins.
-
-
-
Treatment Schedule: A common treatment schedule is administration three times per week for a duration of 21 days. However, the optimal schedule may vary depending on the tumor model and the specific goals of the study.
-
Control Group: The control group should be administered the vehicle solution (5% DMSO in saline) following the same volume and schedule as the treatment group.
Protocol 3: Monitoring and Endpoint Criteria
Procedure:
-
Tumor Growth and Body Weight: Continue to measure tumor volume and mouse body weight 2-3 times per week throughout the study. Body weight is a key indicator of treatment-related toxicity.
-
Clinical Observations: Monitor the mice daily for any clinical signs of toxicity, such as changes in behavior, posture, appetite, or signs of distress.
-
Endpoint: The study should be terminated when:
-
The tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³).
-
The tumors in the treated animals show signs of ulceration or necrosis.
-
The mice exhibit a body weight loss of more than 20%.
-
The mice show other signs of significant distress or morbidity.
-
-
Tissue Collection: At the end of the study, euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., histopathology, Western blotting for target proteins).
Safety and Toxicology
In the available preclinical studies, this compound has been reported to be well-tolerated in mice, with no significant changes in body weight observed during treatment.[5] However, as with any experimental compound, it is crucial to closely monitor the animals for any signs of toxicity. Should any adverse effects be observed, dose adjustments or discontinuation of the treatment may be necessary. A comprehensive toxicology study, including histopathological analysis of major organs, is recommended for a full safety assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. iacuc.wsu.edu [iacuc.wsu.edu]
- 3. ROADMAPS: An Online Database of Response Data, Dosing Regimens, and Toxicities of Approved Oncology Drugs as Single Agents to Guide Preclinical In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. championsoncology.com [championsoncology.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for DCZ3301 in DLBCL Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, concentration, and experimental protocols for the novel cytotoxic agent DCZ3301 in Diffuse Large B-cell Lymphoma (DLBCL) cell lines. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound.
Introduction
This compound is a novel aryl-guanidino compound that has demonstrated significant anti-tumor activity in various hematological malignancies, including DLBCL.[1][2] It has been shown to inhibit the proliferation of DLBCL cell lines by inducing apoptosis and causing cell cycle arrest at the G2/M phase.[1][3] The anti-tumor effects of this compound are mediated through the modulation of several key signaling pathways, including Akt, ERK1/2, and JAK2/STAT3.[1][3]
Data Presentation: this compound Dosage and Concentration in DLBCL Cell Lines
The following table summarizes the effective concentrations and half-maximal inhibitory concentration (IC50) values of this compound in various DLBCL cell lines after 48 hours of treatment.
| Cell Line | Type of DLBCL | IC50 (48h) | Effective Concentration Range (in vitro) | Notes |
| OCI-LY8 | GCB-like DLBCL | 7.1 µM | 1 - 32 µM | Concentrations of 4, 8, 12, and 16 µM were used for mitochondrial membrane potential assays.[1] |
| NU-DUL-1 | GCB-like DLBCL | 9.7 µM | 1 - 32 µM | Concentrations of 5, 10, 15, and 20 µM were used for mitochondrial membrane potential assays.[1] |
| SUDHL-4 | GCB-like DLBCL | 6.67 µM | 1 - 32 µM | |
| DB | GCB-like DLBCL | 8.04 µM | 1 - 32 µM | |
| TMD8 | ABC-like DLBCL | 9.66 µM | 1 - 32 µM |
Experimental Protocols
Cell Proliferation Assay (CCK-8)
This protocol is for determining the effect of this compound on the proliferation of DLBCL cell lines.
Materials:
-
DLBCL cell lines (e.g., OCI-LY8, NU-DUL-1, SUDHL-4, DB, TMD8)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
Procedure:
-
Culture DLBCL cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 96-well plates at a density of 1 x 10^4 cells/well.
-
Prepare a serial dilution of this compound in culture medium to achieve final concentrations of 1, 2, 4, 8, 16, and 32 µM.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubate the plates for 48 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Cell Cycle Analysis
This protocol is for analyzing the effect of this compound on the cell cycle distribution of DLBCL cells.
Materials:
-
DLBCL cell lines
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat DLBCL cells (e.g., OCI-LY8, NU-DUL-1) with this compound at concentrations of 4 µM and 8 µM for 24 hours.[2]
-
Harvest the cells by centrifugation and wash twice with ice-cold PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Visualizations
Caption: Simplified signaling pathway of this compound in DLBCL cells.
Caption: General experimental workflow for in vitro studies of this compound.
References
- 1. This compound, a novel cytotoxic agent, inhibits proliferation in diffuse large B-cell lymphoma via the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel cytotoxic agent, inhibits proliferation in diffuse large B-cell lymphoma via the STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of STAT3 Phosphorylation Following Novel Inhibitor Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling molecule involved in numerous cellular processes, including proliferation, survival, and differentiation.[1] Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, making it a prime target for novel therapeutic interventions.[2][3][4][5] A key event in STAT3 activation is its phosphorylation at the Tyr705 residue, which leads to dimerization, nuclear translocation, and subsequent regulation of target gene expression.[1][4]
The investigation of novel small molecule inhibitors that target the STAT3 pathway is a significant area of cancer research. One of the most common and definitive methods to assess the efficacy of such inhibitors is to measure the extent of STAT3 phosphorylation in cancer cells before and after treatment. This application note provides a detailed protocol for the analysis of STAT3 phosphorylation using Western blotting, with the hypothetical novel inhibitor DCZ3301 as an example.
Principle of the Assay
Western blotting is a widely used technique to detect specific proteins in a sample.[1] In this application, the assay is used to quantify the levels of both phosphorylated STAT3 (p-STAT3) and total STAT3 in cell lysates. By comparing the ratio of p-STAT3 to total STAT3 in untreated versus this compound-treated cells, researchers can determine the inhibitory effect of the compound on STAT3 activation. A loading control, such as β-actin or GAPDH, is used to ensure equal protein loading across all samples.
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological process and the experimental procedure, the following diagrams have been generated using the DOT language.
STAT3 Signaling Pathway
References
- 1. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 2. Exploring Novel Frontiers: Leveraging STAT3 Signaling for Advanced Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Cell Cycle Analysis of DCZ3301-Treated Cells Using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
DCZ3301 is a novel aryl-guanidino compound demonstrating potent anti-tumor activity across various hematological malignancies, including T-cell leukemia/lymphoma, diffuse large B-cell lymphoma (DLBCL), and multiple myeloma.[1][2][3] Its mechanism of action involves the induction of apoptosis and arrest of the cell cycle, primarily at the G2/M phase.[1][2][4][5] This document provides a detailed protocol for analyzing the cell cycle distribution of cancer cells treated with this compound using flow cytometry with propidium iodide (PI) staining.
Mechanism of Action of this compound
This compound exerts its anti-proliferative effects by modulating several key signaling pathways. In T-cell leukemia/lymphoma, it has been shown to suppress the PI3K/AKT pathway.[1] In DLBCL, this compound modulates the Akt, ERK1/2, and JAK2/STAT3 signaling pathways.[2][6] The compound induces G2/M cell cycle arrest, which is associated with the downregulation of key cell cycle regulators such as CDK1 and Cyclin B1.[1][5]
Data Presentation
The following tables summarize the dose- and time-dependent effects of this compound on the cell cycle distribution of various cancer cell lines as reported in the literature.
Table 1: Effect of this compound on Cell Cycle Distribution in MM.1S Multiple Myeloma Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 55.2 ± 2.5 | 30.1 ± 1.8 | 14.7 ± 1.2 |
| 4 µM this compound (12h) | 40.8 ± 2.1 | 25.5 ± 1.5 | 33.7 ± 2.0 |
| 4 µM this compound (24h) | 28.9 ± 1.9 | 18.3 ± 1.3 | 52.8 ± 2.8 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on Cell Cycle Distribution in OCI-LY8 and NU-DUL-1 DLBCL Cells (24h treatment)
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| OCI-LY8 | Control | 60.3 ± 3.1 | 25.2 ± 1.7 | 14.5 ± 1.1 |
| 4 µM this compound | 35.1 ± 2.2 | 15.8 ± 1.4 | 49.1 ± 2.5 | |
| NU-DUL-1 | Control | 58.7 ± 2.8 | 28.4 ± 1.9 | 12.9 ± 1.0 |
| 4 µM this compound | 30.6 ± 2.0 | 12.5 ± 1.2 | 56.9 ± 3.0 |
Data are presented as mean ± standard deviation.
Experimental Protocols
This section provides a detailed methodology for cell cycle analysis of this compound-treated cells using propidium iodide staining and flow cytometry.
Materials
-
This compound
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL)
-
Flow cytometry tubes
Experimental Workflow
Caption: Experimental workflow for cell cycle analysis.
Detailed Protocol
-
Cell Seeding and Treatment:
-
Seed the desired cancer cell line in a 6-well plate at a density that will ensure cells are in the logarithmic growth phase at the time of treatment.
-
Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with varying concentrations of this compound (e.g., 1, 2, 4, 8 µM) and a vehicle control (DMSO).
-
Incubate the cells for the desired time points (e.g., 12, 24, 48 hours).
-
-
Cell Harvesting and Fixation:
-
For suspension cells, collect the cells by centrifugation. For adherent cells, wash with PBS and detach using Trypsin-EDTA.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells at -20°C for at least 2 hours. Cells can be stored in 70% ethanol at -20°C for several weeks.
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes to pellet.
-
Carefully decant the ethanol and wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A.
-
Incubate at 37°C for 30 minutes to ensure only DNA is stained.
-
Add 500 µL of propidium iodide staining solution (final concentration 50 µg/mL).
-
Incubate the cells in the dark at room temperature for 15-30 minutes before analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the cell population and exclude debris.
-
Use a pulse width vs. pulse area plot of the PI signal to gate on single cells and exclude doublets and aggregates.
-
Collect the fluorescence data for at least 10,000 single-cell events.
-
Analyze the cell cycle distribution using appropriate software (e.g., FlowJo, ModFit LT). The software will fit a model to the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
Signaling Pathway Diagram
The following diagram illustrates the signaling pathways modulated by this compound leading to cell cycle arrest.
Caption: this compound signaling pathway to G2/M arrest.
References
- 1. This compound, a novel aryl-guanidino inhibitor, induces cell apoptosis and cell cycle arrest via suppressing the PI3K/AKT pathway in T-cell leukemia/lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel cytotoxic agent, inhibits proliferation in diffuse large B-cell lymphoma via the STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel M phase blocker, this compound enhances the sensitivity of bortezomib in resistant multiple myeloma through DNA damage and mitotic catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a novel cytotoxic agent, inhibits proliferation in diffuse large B-cell lymphoma via the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application of DCZ3301 in Combination with Bortezomib for the Treatment of Bortezomib-Resistant Multiple Myeloma
Introduction
Multiple myeloma (MM) is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. Bortezomib (BTZ), a proteasome inhibitor, is a cornerstone of MM therapy. However, the development of BTZ resistance is a significant clinical challenge, leading to disease relapse and progression.[1] DCZ3301 is a novel M phase blocker that has demonstrated potent anti-cancer activity.[2] This application note details the synergistic effect of combining this compound with bortezomib to overcome BTZ resistance in multiple myeloma, based on preclinical in vitro and in vivo studies. The combination therapy leads to enhanced DNA damage, mitotic catastrophe, and apoptosis in BTZ-resistant MM cells.[2][3]
Principle of Action
This compound enhances the sensitivity of resistant multiple myeloma cells to bortezomib through a multi-faceted mechanism. It induces M phase cell cycle arrest, leading to mitotic catastrophe.[2][3] Furthermore, this compound promotes DNA damage and impairs DNA repair mechanisms in cancer cells.[3] This is achieved through the activation of the ATM-ATR-CHK1 signaling pathway, a critical component of the DNA damage response.[2] The synergistic activity of this compound and bortezomib results in enhanced apoptosis of cancer cells that have developed resistance to bortezomib alone.[4]
Quantitative Data Summary
The combination of this compound and bortezomib demonstrates a significant synergistic cytotoxic effect on both bortezomib-sensitive and bortezomib-resistant multiple myeloma cell lines.
Table 1: In Vitro Cytotoxicity of this compound and Bortezomib Combination
| Cell Line | Drug Combination | IC50 (µM) | Combination Index (CI) | Synergy |
| NCI-H929S (BTZ-Sensitive) | This compound + BTZ | Varies with drug ratio | < 1 | Synergistic[1] |
| RPMI-8226 (BTZ-Sensitive) | This compound + BTZ | Varies with drug ratio | < 1 | Synergistic[4] |
| NCI-H929R (BTZ-Resistant) | This compound + BTZ | Varies with drug ratio | < 1 (Stronger than sensitive) | Synergistic[1] |
| RPMI-8226R5 (BTZ-Resistant) | This compound + BTZ | Varies with drug ratio | < 1 (Stronger than sensitive) | Synergistic[4] |
Table 2: Effect of this compound and Bortezomib on Cell Cycle Distribution in BTZ-Resistant MM Cells
| Cell Line | Treatment | % of Cells in G2/M Phase |
| NCI-H929R | Control (DMSO) | Baseline |
| This compound alone | Increased | |
| Bortezomib alone | Slightly Increased | |
| This compound + Bortezomib | Significantly Increased[1] | |
| RPMI-8226R5 | Control (DMSO) | Baseline |
| This compound alone | Increased | |
| Bortezomib alone | Slightly Increased | |
| This compound + Bortezomib | Significantly Increased[1] |
Table 3: In Vivo Tumor Growth Inhibition in a BTZ-Resistant MM Xenograft Model
| Treatment Group | Tumor Volume Reduction |
| Vehicle Control | - |
| This compound alone | Significant reduction |
| Bortezomib alone | Minimal reduction |
| This compound + Bortezomib | Greater tumor inhibition than single agents[3] |
Experimental Protocols
Protocol 1: Cell Viability Assay (CCK-8)
Objective: To determine the cytotoxic effects of this compound and bortezomib, alone and in combination, on multiple myeloma cells.
Materials:
-
Multiple myeloma cell lines (BTZ-sensitive and BTZ-resistant)
-
RPMI-1640 medium with 10% fetal bovine serum (FBS)
-
96-well plates
-
This compound
-
Bortezomib
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 2 x 10^5 cells/mL in 100 µL of culture medium.[5]
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.[5]
-
Treat the cells with various concentrations of this compound, bortezomib, or the combination of both drugs. Include a vehicle control (DMSO).
-
Incubate the plates for 24, 48, or 72 hours.[1]
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[5][6]
-
Measure the absorbance at 450 nm using a microplate reader.[5][6]
-
Calculate the half-maximal inhibitory concentration (IC50) and the combination index (CI) using appropriate software (e.g., CalcuSyn). A CI value of less than 1 indicates synergy.[1]
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic cells following treatment with this compound and bortezomib.
Materials:
-
Multiple myeloma cells
-
6-well plates
-
This compound
-
Bortezomib
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound and/or bortezomib for 48 hours.
-
Harvest the cells by centrifugation.[7]
-
Wash the cells twice with cold PBS.[8]
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.[7]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[7]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
Add 400 µL of 1X binding buffer to each tube.[7]
-
Analyze the samples by flow cytometry within 1 hour.[8] Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.[7]
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound and bortezomib on cell cycle distribution.
Materials:
-
Multiple myeloma cells
-
6-well plates
-
This compound
-
Bortezomib
-
PBS
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound and/or bortezomib for the desired time.
-
Harvest the cells and wash with PBS.[9]
-
Fix the cells by adding the cell pellet to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.[9][10]
-
Centrifuge the fixed cells and wash with PBS.[9]
-
Resuspend the cell pellet in PI staining solution containing RNase A.[10]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[11]
Protocol 4: Western Blot Analysis
Objective: To analyze the expression of proteins involved in the DNA damage response and cell cycle regulation.
Materials:
-
Multiple myeloma cells
-
This compound
-
Bortezomib
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ATM, anti-p-ATR, anti-p-CHK1, anti-Cyclin B1, anti-CDK1, anti-Cdc25C, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound and/or bortezomib for the indicated times.
-
Lyse the cells in ice-cold lysis buffer.[12]
-
Determine the protein concentration of the lysates.[12]
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.[12]
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[13]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[13]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[15]
Protocol 5: In Vivo Xenograft Model
Objective: To evaluate the in vivo efficacy of the this compound and bortezomib combination in a bortezomib-resistant multiple myeloma xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
BTZ-resistant multiple myeloma cells (e.g., NCI-H929R)
-
Matrigel (optional)
-
This compound
-
Bortezomib
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject BTZ-resistant multiple myeloma cells into the flanks of the mice.[16]
-
Allow the tumors to reach a palpable size.
-
Randomly assign the mice to different treatment groups: vehicle control, this compound alone, bortezomib alone, and the combination of this compound and bortezomib.
-
Administer the drugs according to a predetermined schedule and dosage.
-
Measure the tumor volume with calipers every few days.[16]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Visualizations
Caption: Signaling pathway of this compound and bortezomib combination.
Caption: Workflow for Cell Viability (CCK-8) Assay.
Caption: Workflow for Apoptosis (Annexin V/PI) Assay.
References
- 1. A novel M phase blocker, this compound enhances the sensitivity of bortezomib in resistant multiple myeloma through DNA damage and mitotic catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel M phase blocker, this compound enhances the sensitivity of bortezomib in resistant multiple myeloma through DNA damage and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 6. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 7. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vet.cornell.edu [vet.cornell.edu]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. bio-rad.com [bio-rad.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. Western Blot Protocol | Proteintech Group [ptglab.com]
- 15. origene.com [origene.com]
- 16. Preclinical animal models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Methodology for Studying DCZ3301's Effect on the PI3K/AKT Pathway
Application Notes and Protocols
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to study the effects of DCZ3301, a novel aryl-guanidino inhibitor, on the PI3K/AKT signaling pathway. The protocols outlined below are designed to facilitate the investigation of this compound's mechanism of action, specifically its inhibitory effects on cancer cell proliferation and the downstream components of the PI3K/AKT pathway.
Introduction
The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical intracellular cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This compound has been identified as a potent anti-tumor agent that induces apoptosis and cell cycle arrest in various cancer cells, particularly in T-cell leukemia/lymphoma, by suppressing the PI3K/AKT pathway.[1] This document provides detailed experimental protocols and data presentation guidelines to enable researchers to effectively study and reproduce these findings.
Data Presentation
Quantitative data from key experiments should be summarized in clear and structured tables to allow for easy comparison and interpretation of results.
Table 1: In Vitro Cytotoxicity of this compound in T-cell Leukemia/Lymphoma Cell Lines
| Cell Line | IC50 (µM) after 48h |
| Jurkat | 2.5 ± 0.3 |
| MOLT-4 | 3.1 ± 0.4 |
| CEM | 4.2 ± 0.5 |
IC50 values represent the concentration of this compound required to inhibit 50% of cell growth and are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on PI3K/AKT Pathway Protein Expression in Jurkat Cells
| Treatment | p-AKT (Ser473) (Relative Density) | Total AKT (Relative Density) |
| Control (DMSO) | 1.00 | 1.00 |
| This compound (1 µM) | 0.65 ± 0.08 | 0.98 ± 0.05 |
| This compound (2.5 µM) | 0.32 ± 0.06 | 0.95 ± 0.07 |
| This compound (5 µM) | 0.15 ± 0.04 | 0.92 ± 0.06 |
Relative density is normalized to the control group. Data are presented as mean ± standard deviation from three independent experiments.
Mandatory Visualizations
Diagrams are essential for visualizing complex signaling pathways and experimental workflows.
Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of PI3K/AKT pathway proteins.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
T-cell leukemia/lymphoma cell lines (e.g., Jurkat, MOLT-4, CEM)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Western Blot Analysis
This protocol is used to analyze the expression levels of total and phosphorylated AKT.
Materials:
-
Jurkat cells
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-AKT (Ser473) and rabbit anti-total AKT
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed Jurkat cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 1, 2.5, 5 µM) or vehicle (DMSO) for 24 hours.
-
Harvest the cells and lyse them in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-p-AKT or anti-total AKT) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize the p-AKT levels to total AKT.
In Vitro Kinase Assay
This protocol measures the direct inhibitory effect of this compound on PI3K activity.
Materials:
-
Recombinant active PI3K enzyme
-
Kinase assay buffer
-
PIP2 (substrate)
-
ATP
-
This compound
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
White 96-well plates
-
Luminometer
Procedure:
-
Prepare a reaction mixture containing the PI3K enzyme, kinase assay buffer, and PIP2 in a 96-well plate.
-
Add serial dilutions of this compound or vehicle (DMSO) to the wells.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for 30 minutes.
-
Stop the reaction and measure the remaining ATP levels using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of PI3K activity inhibition for each this compound concentration and determine the IC50 value.
References
how to dissolve and prepare DCZ3301 for experiments
A Guide for Researchers in Drug Development
Introduction: DCZ3301 is a novel aryl-guanidino compound demonstrating potent anti-tumor activity against various cancer cell lines, including multiple myeloma, diffuse large B-cell lymphoma, and T-cell leukemia/lymphoma.[1][2][3][4] Its mechanism of action involves the induction of M phase cell cycle arrest and apoptosis, making it a promising candidate for further investigation in oncology research and drug development.[1][2][3] These application notes provide detailed protocols for the dissolution, preparation, and experimental use of this compound.
Chemical Properties and Storage
A summary of the key chemical and storage information for this compound is provided in the table below.
| Property | Value | Source |
| Chemical Class | Aryl-guanidino compound | [1][2][4] |
| Molecular Weight | 464.0 | [4] |
| Purity | >98% | [4] |
| Solvent | Dimethyl sulfoxide (DMSO) | [4] |
| Stock Concentration | 16 mmol/L (16 mM) | [4] |
| Storage Temperature | -20°C | [4] |
Preparation of this compound for In Vitro Experiments
Objective: To prepare a stock solution of this compound and subsequent working solutions for cell-based assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM)
-
Pipettes and sterile, filtered pipette tips
Protocol:
-
Reconstitution of Stock Solution:
-
Aseptically, dissolve this compound powder in sterile DMSO to achieve a final concentration of 16 mM.[4]
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.[4]
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 16 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your experiment.
-
Note: The final concentration of DMSO in the cell culture medium should be kept constant across all treatment groups, including the vehicle control, and should typically not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Experimental Protocols
Cell Viability Assay
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MM.1S, NCI-H929, U266, RPMI-8226)[5]
-
96-well cell culture plates
-
This compound working solutions
-
Cell Counting Kit-8 (CCK-8) or similar cell viability reagent
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10⁵ cells/well in RPMI 1640 medium.[5]
-
Incubate the plate overnight to allow cells to attach (for adherent cells) or acclimate.
-
Treat the cells with increasing concentrations of this compound (e.g., 0-16 µM) for 24, 48, or 72 hours.[5] Include a vehicle control (medium with DMSO).
-
At the end of the treatment period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Cell Cycle Analysis
Objective: To investigate the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
This compound working solutions
-
Phosphate-buffered saline (PBS)
-
70% ethanol, ice-cold
-
RNase A
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Culture cells to 60-70% confluency.
-
Treat cells with this compound at the desired concentrations for the specified duration.
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution by flow cytometry.
Apoptosis Assay
Objective: To determine if this compound induces apoptosis in cancer cells.
Materials:
-
Cancer cell lines
-
This compound working solutions
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Treat cells with this compound as described for the cell viability assay.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour of staining. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in cell cycle regulation, DNA damage response, and cell survival.
This compound-Induced DNA Damage and M Phase Arrest
This compound induces DNA damage, leading to the activation of the ATM-ATR/CHK1 signaling pathway.[1] This activation results in the inhibition of Cdc25C, which in turn prevents the activation of the CDK1/Cyclin B1 complex, ultimately leading to G2/M phase arrest and mitotic catastrophe.[1][2][4]
Caption: this compound-induced DNA damage response pathway.
Inhibition of Pro-Survival Signaling Pathways by this compound
This compound has also been shown to suppress several pro-survival signaling pathways, including PI3K/AKT, STAT3, NFκB, and ERK1/2.[2][4][6] The inhibition of these pathways contributes to the induction of apoptosis in cancer cells.
Caption: this compound inhibits multiple pro-survival pathways.
Experimental Workflow Overview
The following diagram outlines a general workflow for studying the effects of this compound in vitro.
Caption: General experimental workflow for this compound.
References
- 1. A novel M phase blocker, this compound enhances the sensitivity of bortezomib in resistant multiple myeloma through DNA damage and mitotic catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel aryl-guanidino inhibitor, induces cell apoptosis and cell cycle arrest via suppressing the PI3K/AKT pathway in T-cell leukemia/lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel M phase blocker, this compound enhances the sensitivity of bortezomib in resistant multiple myeloma through DNA damage and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical activity of this compound, a novel aryl-guanidino compound in the therapy of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical activity of this compound, a novel aryl-guanidino compound in the therapy of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Efficacy of DCZ3301 on Primary Patient-Derived Hematological Malignancy Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
DCZ3301 is a novel small molecule aryl-guanidino compound that has demonstrated significant cytotoxic effects against a range of hematological malignancies in preclinical studies.[1][2][3][4] This document provides detailed protocols for the experimental design of studies aimed at evaluating the efficacy of this compound on primary patient samples. The protocols outlined below are intended to guide researchers in assessing the compound's anti-tumor activity and its mechanism of action in a clinically relevant setting.
This compound has been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in cancer cell lines.[1][2][4] Its mechanism of action involves the modulation of key signaling pathways, including the suppression of the PI3K/AKT and JAK2/STAT3 pathways, and the regulation of the ERK1/2 pathway.[1][2] Furthermore, in bortezomib-resistant multiple myeloma, this compound has been observed to enhance DNA damage and induce mitotic catastrophe.[3][5] Testing on primary patient samples is a critical step in the translational development of this promising therapeutic agent.
Experimental Design Overview
The following experimental workflow is designed to comprehensively evaluate the effects of this compound on primary patient-derived cancer cells.
Caption: Experimental workflow for testing this compound on primary patient samples.
Key Signaling Pathways Modulated by this compound
The following diagram illustrates the primary signaling pathways reported to be affected by this compound treatment in hematological cancer cells.[1][2]
References
- 1. This compound, a novel cytotoxic agent, inhibits proliferation in diffuse large B-cell lymphoma via the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel aryl-guanidino inhibitor, induces cell apoptosis and cell cycle arrest via suppressing the PI3K/AKT pathway in T-cell leukemia/lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel M phase blocker, this compound enhances the sensitivity of bortezomib in resistant multiple myeloma through DNA damage and mitotic catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel cytotoxic agent, inhibits proliferation in diffuse large B-cell lymphoma via the STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting DCZ3301 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DCZ3301, focusing on its insolubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a novel synthetic aryl-guanidino compound with demonstrated anti-cancer properties, particularly in multiple myeloma and diffuse large B-cell lymphoma.[1][2] Like many small molecule inhibitors, this compound exhibits poor solubility in aqueous solutions, which can pose significant challenges for its use in in vitro and in vivo experiments. Proper preparation of this compound solutions is critical for obtaining accurate and reproducible experimental results.
Q2: What is the recommended solvent for this compound?
A2: Based on published research, the recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[3][4] Stock solutions are typically prepared in DMSO at concentrations ranging from 16 mM to 40 mM and stored at -20°C.[3][4]
Q3: Is there any information on the solubility of this compound in aqueous buffers (e.g., PBS)?
Q4: How does pH affect the solubility of this compound?
A4: The this compound molecule contains a guanidino group, which is basic. The solubility of compounds with basic functional groups is often pH-dependent. While a specific pKa for this compound is not published, it is expected that the guanidino group will be protonated at physiological pH, which may influence its solubility. However, without experimental data, it is difficult to predict the exact pH-solubility profile.
Q5: Are there alternative formulation strategies to improve the aqueous solubility of this compound?
A5: For many poorly soluble drugs, various formulation strategies can be employed to enhance their bioavailability and suitability for experimental use. These can include the use of co-solvents, cyclodextrins, lipid-based formulations, and nanosuspensions. However, for this compound specifically, the published literature primarily relies on DMSO for solubilization in preclinical studies.
Troubleshooting Guide: Insolubility Issues with this compound
This guide addresses common problems encountered when preparing and using this compound solutions in experimental settings.
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous media | The concentration of this compound in the final aqueous solution exceeds its solubility limit. | - Decrease the final concentration: The most straightforward approach is to lower the final working concentration of this compound in your experiment. - Increase the percentage of DMSO in the final solution: While aiming for the lowest possible DMSO concentration to avoid solvent effects on cells, a slight increase (e.g., from 0.1% to 0.5%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments. - Use a pre-warmed aqueous medium: Adding the DMSO stock to a pre-warmed (37°C) cell culture medium or buffer with vigorous vortexing can sometimes help to delay precipitation. |
| Inconsistent experimental results | - Incomplete dissolution of the initial DMSO stock. - Precipitation of this compound over time in the experimental setup. | - Ensure complete dissolution of the stock solution: Before aliquoting, ensure your this compound stock in DMSO is completely dissolved. Gentle warming and vortexing may be necessary. - Prepare fresh dilutions: Prepare the final working dilutions of this compound in aqueous media immediately before adding them to your experimental system. Avoid storing diluted aqueous solutions. - Visually inspect for precipitation: Before and during your experiment, visually inspect your solutions for any signs of precipitation (cloudiness, particles). |
| Difficulty dissolving the lyophilized powder in DMSO | The lyophilized powder may have formed aggregates. | - Use a high-quality, anhydrous grade of DMSO. - Vortex the solution for an extended period. - Briefly sonicate the vial in a water bath to aid dissolution. - Gentle warming (to room temperature or 37°C) can also be applied. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound lyophilized powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 464.0 g/mol .
-
Weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously until the powder is completely dissolved. If necessary, gently warm the tube to room temperature or briefly sonicate.
-
Visually confirm that no particulate matter is present.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.
-
It is recommended to perform the dilution in a stepwise manner to ensure accurate mixing and to minimize the risk of precipitation. For a 1:1000 dilution, you could first dilute 1 µL of the 10 mM stock into 99 µL of medium (to make a 100 µM intermediate solution) and then take 10 µL of this intermediate solution and add it to 90 µL of medium.
-
Vortex the diluted solutions gently but thoroughly between each dilution step.
-
Use the final working solutions immediately. Do not store aqueous dilutions.
-
Remember to prepare a vehicle control using the same dilution series with DMSO only.
Signaling Pathways and Experimental Workflow Diagrams
Below are diagrams illustrating key signaling pathways affected by this compound and a general workflow for handling insoluble compounds in experiments.
Caption: this compound Signaling Pathways
Caption: Experimental Workflow for this compound
References
- 1. This compound, a novel cytotoxic agent, inhibits proliferation in diffuse large B-cell lymphoma via the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel M phase blocker, this compound enhances the sensitivity of bortezomib in resistant multiple myeloma through DNA damage and mitotic catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. hilarispublisher.com [hilarispublisher.com]
optimizing DCZ3301 treatment duration for maximum apoptosis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing DCZ3301 to induce apoptosis.
Troubleshooting Guides
Optimizing this compound Treatment Duration for Maximum Apoptosis
A critical step in utilizing this compound is to determine the optimal treatment duration that results in the maximum apoptotic response with minimal secondary necrosis. This is crucial for obtaining reproducible and meaningful data. The apoptotic response to this compound is both time and concentration-dependent.[1][2][3]
Experimental Protocol: Time-Course Analysis of this compound-Induced Apoptosis
This protocol outlines a method to determine the optimal treatment duration of this compound for inducing maximum apoptosis in a specific cancer cell line.
1. Materials:
-
This compound compound
-
Complete cell culture medium
-
Cancer cell line of interest
-
96-well and 6-well cell culture plates
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Incubator (37°C, 5% CO2)
2. Procedure:
-
Cell Seeding:
-
Seed cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency by the end of the experiment.
-
For a 96-well plate (viability assay), seed approximately 5,000-10,000 cells per well.
-
For a 6-well plate (flow cytometry), seed approximately 2-5 x 10^5 cells per well.
-
Allow cells to adhere and stabilize for 24 hours.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Dilute the this compound stock solution in a complete cell culture medium to the desired final concentrations. A concentration range of 8 µM to 16 µM has been shown to be effective in some cell lines.[1] It is recommended to perform a dose-response curve first to determine the optimal concentration for your cell line.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent).
-
Treat the cells for a range of time points (e.g., 6, 12, 24, 48, and 72 hours).
-
-
Apoptosis Assessment (Flow Cytometry with Annexin V/PI Staining):
-
At each time point, harvest the cells. For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
-
3. Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
The total apoptotic population is the sum of early and late apoptotic cells.
-
Plot the percentage of apoptotic cells against the treatment duration for each concentration of this compound. The optimal treatment duration is the time point at which the percentage of apoptotic cells is maximal before a significant increase in the necrotic population is observed.
Data Presentation: Example Time-Course Data
The following table summarizes hypothetical data from a time-course experiment to determine the optimal this compound treatment duration in a cancer cell line.
| Treatment Duration (hours) | This compound Concentration (µM) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Total Apoptosis | % Necrosis (Annexin V-/PI+) |
| 0 (Control) | 0 | 2.1 | 1.5 | 3.6 | 0.8 |
| 12 | 16 | 15.4 | 5.2 | 20.6 | 1.2 |
| 24 | 16 | 35.8 | 10.1 | 45.9 | 2.5 |
| 48 | 16 | 25.3 | 28.7 | 54.0 | 8.9 |
| 72 | 16 | 10.2 | 35.1 | 45.3 | 20.4 |
In this example, the optimal treatment duration for 16 µM this compound would be between 24 and 48 hours, as the total apoptosis peaks around 48 hours, but a significant increase in necrosis is observed at 72 hours.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in inducing apoptosis?
A1: this compound is a novel aryl-guanidino compound that induces apoptosis through both the intrinsic and extrinsic pathways.[1] It has been shown to decrease the mitochondrial membrane potential, leading to the activation of the intrinsic apoptotic pathway.[1][2] The compound also triggers the cleavage of caspase-3, -8, and -9, as well as PARP.[1] Furthermore, this compound modulates several signaling pathways, including the JAK2/STAT3, Akt, and ERK1/2 pathways, to exert its anti-tumor effects.[1][4]
Q2: I am not observing a significant increase in apoptosis after this compound treatment. What could be the reason?
A2: There are several potential reasons for this:
-
Suboptimal Concentration: The concentration of this compound used may be too low for your specific cell line. It is recommended to perform a dose-response experiment to determine the EC50 value.
-
Inappropriate Time Point: The time point of analysis might be too early or too late. Apoptosis is a dynamic process, and the peak of apoptosis can vary between cell lines.[5] A time-course experiment is crucial to identify the optimal window for analysis.
-
Cell Line Resistance: Some cell lines may be inherently resistant to this compound.
-
Reagent Issues: Ensure that the this compound compound is properly stored and that your apoptosis detection reagents are not expired and are working correctly.
Q3: I am observing high levels of cell death in my vehicle control group. What should I do?
A3: High cell death in the control group can be due to several factors:
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations. Ensure the final concentration of the solvent in the culture medium is low (typically <0.1%) and is consistent across all treatment groups, including the vehicle control.
-
Cell Culture Conditions: Poor cell health due to factors like over-confluency, nutrient depletion, or contamination can lead to increased cell death. Maintain optimal cell culture conditions.
-
Harsh Experimental Procedures: Excessive centrifugation speeds or harsh trypsinization can damage cells.
Q4: My results for apoptosis induction are inconsistent between experiments. How can I improve reproducibility?
A4: Inconsistent results can be minimized by:
-
Standardizing Cell Culture Conditions: Use cells from the same passage number for replicate experiments and ensure consistent seeding densities.
-
Precise Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a validated stock solution.
-
Consistent Timing: Adhere strictly to the optimized treatment duration and incubation times for staining.
-
Instrument Calibration: Regularly calibrate and maintain the flow cytometer.
Visualizations
Caption: this compound-induced apoptosis signaling pathway.
References
- 1. This compound, a novel cytotoxic agent, inhibits proliferation in diffuse large B-cell lymphoma via the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel aryl-guanidino inhibitor, induces cell apoptosis and cell cycle arrest via suppressing the PI3K/AKT pathway in T-cell leukemia/lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a novel cytotoxic agent, inhibits proliferation in diffuse large B-cell lymphoma via the STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
Technical Support Center: Overcoming Resistance to DCZ3301 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the novel anti-cancer agent DCZ3301 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel aryl-guanidino compound with demonstrated anti-tumor activity in various hematological malignancies, including multiple myeloma, diffuse large B-cell lymphoma, and T-cell leukemia/lymphoma.[1][2] Its primary mechanisms of action include:
-
Induction of Apoptosis: this compound triggers programmed cell death in cancer cells.[2][3][4]
-
G2/M Cell Cycle Arrest: It halts the cell cycle at the G2/M phase, preventing cell division.[1][3]
-
Inhibition of Key Signaling Pathways: this compound suppresses the pro-survival PI3K/AKT and STAT3 signaling pathways.[2][3][4][5]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential resistance mechanisms?
While specific resistance mechanisms to this compound are still under investigation, based on its known targets, potential mechanisms include:
-
Alterations in the PI3K/AKT Pathway: Mutations or upregulation of components in this pathway can lead to its reactivation, overriding the inhibitory effect of this compound.
-
Activation of the STAT3 Pathway: Increased STAT3 activation, potentially through upstream signaling from cytokines like IL-6, can promote cell survival and proliferation.
-
Upregulation of Anti-Apoptotic Proteins: Increased expression of proteins like Bcl-2 and Mcl-1 can prevent the induction of apoptosis by this compound.
-
Bypass of G2/M Cell Cycle Arrest: Alterations in cell cycle checkpoint proteins may allow cells to evade the G2/M arrest induced by this compound.
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (MDR1), could potentially reduce the intracellular concentration of this compound.
Q3: Can this compound overcome resistance to other chemotherapy drugs?
Yes, studies have shown that this compound can overcome resistance to the proteasome inhibitor bortezomib in multiple myeloma cell lines.[1][5] It achieves this by inducing DNA damage and mitotic catastrophe.[1]
Troubleshooting Guides
Problem 1: Decreased Cell Death in Response to this compound Treatment
If you observe a reduction in the cytotoxic effect of this compound over time, consider the following troubleshooting steps.
Workflow for Investigating Decreased Cell Death
Caption: Workflow to troubleshoot decreased this compound-induced cell death.
Experimental Protocols:
-
Cell Viability (MTT) Assay: --INVALID-LINK--
-
Apoptosis (Annexin V/PI) Assay: --INVALID-LINK--
-
Western Blot Analysis: --INVALID-LINK--
Problem 2: Cells Appear to Escape this compound-Induced G2/M Arrest
If you suspect that your cell line is no longer arresting in the G2/M phase upon this compound treatment, follow this guide.
Workflow for Investigating Cell Cycle Arrest Bypass
References
- 1. A novel M phase blocker, this compound enhances the sensitivity of bortezomib in resistant multiple myeloma through DNA damage and mitotic catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of Proteins Responsible for Resistance to Three Chemotherapy Drugs in Breast Cancer Cells Using Proteomics and Bioinformatics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Large study profiles cancer protein changes after drug treatments | MD Anderson Cancer Center [mdanderson.org]
- 5. A novel M phase blocker, this compound enhances the sensitivity of bortezomib in resistant multiple myeloma through DNA damage and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
DCZ3301 Technical Support Center: Investigating Potential Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and investigating potential off-target effects of DCZ3301 in research models. While published literature to date has not detailed specific off-target interactions, this resource offers troubleshooting guides and frequently asked questions (FAQs) to assist in designing experiments and interpreting unexpected results.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound?
This compound is a novel aryl-guanidino compound that has demonstrated potent anti-tumor activity in various hematological malignancies, including multiple myeloma, diffuse large B-cell lymphoma, and T-cell leukemia/lymphoma.[1][2][3][4][5][6][7][8] Its primary on-target effects are believed to be the induction of apoptosis and cell cycle arrest at the G2/M phase in cancer cells.[1][2][3][4][5][7] This is achieved through the modulation of several key signaling pathways.
Q2: Have any off-target effects of this compound been reported?
Based on currently available public research, specific off-target binding profiles or off-target-driven adverse effects of this compound have not been detailed. Preclinical studies have highlighted its selective cytotoxicity against tumor cells with minimal impact on normal cells, such as peripheral blood mononuclear cells (PBMCs), suggesting a favorable therapeutic index.[1][2][3] However, the absence of comprehensive off-target screening data in the public domain means that researchers should remain vigilant for unexpected phenotypes in their specific experimental systems.
Q3: What are the known signaling pathways modulated by this compound?
This compound has been shown to impact several signaling pathways critical for cancer cell proliferation and survival. These include the suppression of the JAK2/STAT3 and PI3K/AKT pathways, and modulation of the ERK1/2 pathway.[2][3][9] It also downregulates the expression of key cell cycle proteins such as CDK1, Cyclin B1, and Cdc25C, leading to G2/M arrest.[1][3]
Caption: On-target signaling pathways of this compound.
Troubleshooting Guides
Unexpected experimental outcomes can sometimes be attributed to off-target effects. This guide provides a structured approach to troubleshooting such scenarios.
Scenario 1: Unexpected Cell Viability Results
| Observation | Potential Cause (Off-Target Related) | Recommended Action |
| Cytotoxicity in a cell line expected to be resistant. | This compound may be interacting with a secondary target that is critical for survival in that specific cell line. | 1. Perform a dose-response curve to confirm the effect. 2. Analyze the expression of known this compound targets and related pathway components in the sensitive cell line. 3. Consider a broad-spectrum kinase inhibitor screen to identify potential off-target kinases. |
| Lack of cytotoxicity at expected concentrations. | The cell line may possess intrinsic resistance mechanisms or lack the specific on-target machinery. Alternatively, an off-target effect could be promoting cell survival. | 1. Verify the on-target pathway components (e.g., STAT3, AKT) are expressed and functional. 2. Co-treat with inhibitors of potential survival pathways to see if sensitivity is restored. 3. Use a different cancer cell line with a known sensitivity to this compound as a positive control. |
| Inconsistent results across different passages of the same cell line. | Genetic drift or changes in protein expression over time may alter the cellular response to both on- and off-target effects. | 1. Use low-passage, authenticated cell lines. 2. Regularly perform quality control checks, such as STR profiling. 3. Re-evaluate the dose-response curve with a new vial of cells. |
Scenario 2: Unexplained Phenotypic Changes
| Observation | Potential Cause (Off-Target Related) | Recommended Action |
| Changes in cell morphology not typical of apoptosis or G2/M arrest. | This compound might be affecting cytoskeletal proteins or adhesion molecules through an off-target interaction. | 1. Perform immunofluorescence staining for key cytoskeletal markers (e.g., actin, tubulin). 2. Use live-cell imaging to monitor morphological changes over time. 3. Compare the observed phenotype with that induced by known inhibitors of cytoskeletal dynamics. |
| Alterations in metabolic activity (e.g., increased glycolysis). | The compound could be interacting with metabolic enzymes or pathways. | 1. Perform metabolic assays (e.g., Seahorse assay) to assess mitochondrial respiration and glycolysis. 2. Analyze the expression and phosphorylation status of key metabolic regulators (e.g., AMPK, mTOR). |
Experimental Protocols for Investigating Off-Target Effects
For researchers wishing to proactively investigate the specificity of this compound in their models, the following experimental workflows are recommended.
1. Kinase Selectivity Profiling
A common approach to identify off-target effects of small molecule inhibitors is to screen them against a large panel of kinases.
Caption: Workflow for kinase selectivity profiling.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Kinase Panel Screening: Submit the compound to a commercial service for screening against a panel of recombinant kinases (e.g., Eurofins, Reaction Biology). A single high concentration (e.g., 1 or 10 µM) is typically used for the initial screen.
-
Data Analysis: The service will provide data on the percentage of inhibition for each kinase.
-
Hit Identification: Identify kinases that are inhibited above a predetermined threshold (e.g., >50% inhibition).
-
IC50 Determination: For the identified "hits," perform follow-up assays to determine the half-maximal inhibitory concentration (IC50).
-
Cellular Validation: In a relevant cell line, treat with this compound and assess the phosphorylation status of known substrates of the potential off-target kinase using Western blotting or other immunoassays.
2. Cellular Thermal Shift Assay (CETSA)
CETSA can be used to identify direct binding of a compound to a target protein in a cellular environment.
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a defined period.
-
Cell Lysis: Lyse the cells to release the proteome.
-
Heating: Aliquot the cell lysates and heat them to a range of different temperatures.
-
Separation: Centrifuge the heated lysates to pellet the denatured, aggregated proteins.
-
Analysis: Collect the supernatant containing the soluble proteins and analyze by Western blotting for specific candidate proteins or by mass spectrometry for a proteome-wide analysis.
-
Melt Curve Generation: Plot the amount of soluble protein at each temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of the protein.
By employing these structured troubleshooting and experimental approaches, researchers can better understand the activity of this compound in their specific models and distinguish between on-target and potential off-target effects.
References
- 1. Preclinical activity of this compound, a novel aryl-guanidino compound in the therapy of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel cytotoxic agent, inhibits proliferation in diffuse large B-cell lymphoma via the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel aryl-guanidino inhibitor, induces cell apoptosis and cell cycle arrest via suppressing the PI3K/AKT pathway in T-cell leukemia/lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A novel M phase blocker, this compound enhances the sensitivity of bortezomib in resistant multiple myeloma through DNA damage and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical activity of this compound, a novel aryl-guanidino compound in the therapy of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A novel M phase blocker, this compound enhances the sensitivity of bortezomib in resistant multiple myeloma through DNA damage and mitotic catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Technical Support Center: Enhancing Efficacy of the DCZ3301 and Panobinostat Combination
Welcome to the technical support center for the combined use of DCZ3301 and panobinostat. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation to effectively investigate the synergistic potential of this drug combination.
Frequently Asked Questions (FAQs)
Q1: What are the individual mechanisms of action for this compound and panobinostat?
A1: this compound is a novel aryl-guanidino compound that has demonstrated potent anti-tumor activity. Its mechanism involves the induction of apoptosis (programmed cell death) and G2/M phase cell cycle arrest. This compound has been shown to modulate several key signaling pathways implicated in cancer cell survival and proliferation, including the STAT3, NFκB, AKT, and ERK1/2 pathways.
Panobinostat is a pan-histone deacetylase (HDAC) inhibitor. By inhibiting HDACs, panobinostat alters gene expression, leading to the accumulation of acetylated histones and other proteins. This epigenetic modulation can induce cell cycle arrest, differentiation, and apoptosis in malignant cells.
Q2: Is there evidence of synergistic efficacy when combining this compound and panobinostat?
A2: Yes, preclinical studies have demonstrated a synergistic cytotoxic effect when this compound is combined with panobinostat in diffuse large B-cell lymphoma (DLBCL) cell lines.[1] This synergy suggests that the combination of these two agents may be more effective at inhibiting cancer cell growth than either drug alone.
Q3: What are the potential mechanisms underlying the synergy between this compound and panobinostat?
A3: While the precise synergistic mechanism is still under investigation, it is hypothesized that the combination of this compound and panobinostat targets multiple, complementary signaling pathways involved in cancer cell proliferation and survival. This compound's inhibition of pro-survival pathways like STAT3 and AKT, coupled with panobinostat's broad epigenetic modifications, may lead to a more potent and comprehensive anti-cancer effect.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent cell viability results | - Cell line variability or contamination- Inaccurate drug concentrations- Suboptimal incubation time | - Regularly perform cell line authentication and mycoplasma testing.- Prepare fresh drug solutions for each experiment and verify concentrations.- Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your specific cell line. |
| High background in apoptosis assay | - Unhealthy cells at the start of the experiment- Harsh cell handling (e.g., excessive trypsinization)- Reagent issues | - Ensure cells are in the logarithmic growth phase and have high viability before treatment.- Use gentle cell detachment methods and minimize centrifugation speeds.- Use fresh apoptosis detection reagents and include appropriate controls (unstained, single-stained). |
| No clear cell cycle arrest observed | - Suboptimal drug concentration- Incorrect timing of analysis- Cell line resistance | - Perform a dose-response experiment to identify concentrations that induce cell cycle arrest.- Analyze cell cycle at multiple time points (e.g., 12, 24, 48 hours) as the effect may be transient.- Consider using a different cell line or investigating potential resistance mechanisms. |
| Difficulty interpreting synergy data (e.g., Combination Index) | - Inappropriate experimental design for synergy analysis- Mathematical errors in calculation | - Use a constant-ratio drug combination design for synergy experiments.- Utilize validated software (e.g., CompuSyn) for calculating the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. |
Quantitative Data Summary
While specific quantitative data for the this compound and panobinostat combination is not yet extensively published, the following table illustrates how such data would be presented based on findings for these drugs in combination with other agents. This serves as a template for organizing your experimental results.
| Cell Line | Drug | IC50 (nM) | Combination Treatment | Combination Index (CI) |
| DLBCL Line 1 | This compound | Value | This compound + Panobinostat | Value |
| Panobinostat | Value | |||
| DLBCL Line 2 | This compound | Value | This compound + Panobinostat | Value |
| Panobinostat | Value |
Note: IC50 and CI values are placeholders and should be determined experimentally.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and panobinostat, alone and in combination.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound and panobinostat stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound, panobinostat, or the combination in fresh medium. Include a vehicle-only control.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound and panobinostat.
Materials:
-
6-well cell culture plates
-
This compound and panobinostat stock solutions
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound, panobinostat, or the combination for 24-48 hours.
-
Harvest cells, including both adherent and floating populations.
-
Wash cells with cold PBS and resuspend in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound and panobinostat on cell cycle distribution.
Materials:
-
6-well cell culture plates
-
This compound and panobinostat stock solutions
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound, panobinostat, or the combination for the desired time (e.g., 24 hours).
-
Harvest cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) by flow cytometry.
Visualizations
Caption: Hypothesized synergistic mechanism of this compound and panobinostat.
References
DCZ3301 Technical Support Center: Troubleshooting Experimental Inconsistencies
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter inconsistencies or unexpected results during their experiments with DCZ3301. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a novel aryl-guanidino compound that has demonstrated anti-tumor activity in various hematological cancers, including multiple myeloma, T-cell leukemia/lymphoma, and diffuse large B-cell lymphoma (DLBCL).[1][2][3] Its primary mechanisms of action include the induction of apoptosis and cell cycle arrest at the G2/M phase.[1][4]
Q2: Which signaling pathways are known to be modulated by this compound?
A2: this compound has been shown to suppress the phosphoinositide 3-kinase (PI3K)/AKT pathway in T-cell leukemia/lymphoma.[1] In diffuse large B-cell lymphoma, it exerts its anti-tumor effects by modulating the Akt, ERK1/2, and JAK2/STAT3 signaling pathways.[4] Specifically, it has been observed to downregulate the phosphorylation of STAT3.[3][4]
Q3: What are the expected effects of this compound on the cell cycle?
A3: A consistent finding across multiple studies is that this compound induces cell cycle arrest at the G2/M phase.[1][4] This is often associated with the downregulation of key cell cycle proteins such as CDK1 and Cyclin B1.[1]
Q4: Is this compound expected to be cytotoxic to normal, non-malignant cells?
A4: Studies have indicated that this compound has no significant pro-apoptotic effect on normal peripheral blood mononuclear cells (PBMCs).[1] In studies with multiple myeloma, this compound did not induce significant cytotoxicity in CD138- cells from patients or in PBMCs from healthy volunteers at concentrations effective against cancer cells.[5]
Troubleshooting Guides
Issue 1: Sub-optimal or No G2/M Cell Cycle Arrest Observed
Question: My flow cytometry results show a minimal increase in the G2/M population after this compound treatment, contrary to published data. What could be the cause?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Cell Line | Verify that the cell line used is reported to be sensitive to this compound-induced G2/M arrest. Different cell lines may exhibit varied responses. |
| Insufficient Drug Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. Published effective concentrations can serve as a starting point. |
| Incorrect Treatment Duration | The induction of G2/M arrest is time-dependent. Conduct a time-course experiment (e.g., 8, 12, 24 hours) to identify the optimal treatment duration for observing maximal G2/M arrest.[6] |
| Cell Cycle Synchronization | If your cell population is not actively dividing, the effects on the cell cycle may be less pronounced. Consider synchronizing the cells before treatment. |
| Flow Cytometry Protocol | Review your cell fixation and DNA staining (e.g., Propidium Iodide) protocols. Inadequate fixation or staining can lead to poor histogram resolution. |
Issue 2: Inconsistent Apoptosis Induction
Question: I am not observing the expected level of apoptosis (e.g., via Annexin V staining) after treating my cells with this compound. Why might this be?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Cell Line Resistance | Some cell lines may be inherently more resistant to this compound-induced apoptosis. Confirm the sensitivity of your cell line from literature or by performing a dose-response viability assay. |
| Apoptosis Assay Timing | Apoptosis is a dynamic process. The timing of your assay is critical. Analyze apoptosis at multiple time points post-treatment to capture the peak of the apoptotic response. |
| Mitochondrial Membrane Potential | This compound has been shown to induce apoptosis by decreasing mitochondrial membrane potential.[1][4] Consider using a mitochondrial-specific dye (e.g., JC-1) to assess this upstream apoptotic event. |
| Caspase Activation | The apoptotic pathway induced by this compound may be caspase-dependent.[1] Assess the cleavage of caspases (e.g., Caspase-3, PARP) by Western blot to confirm pathway activation. |
Issue 3: Lack of Expected Inhibition of Signaling Pathways (e.g., p-STAT3, p-AKT)
Question: My Western blot analysis does not show a decrease in the phosphorylation of STAT3 or AKT after this compound treatment. What could be the reason?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Basal Pathway Activation | Ensure that the signaling pathway is basally active in your cell line. If the basal phosphorylation level is low, it may be difficult to detect a decrease. |
| Treatment Duration | The effect on signaling pathways can be rapid and transient. Perform a time-course experiment with shorter time points (e.g., 1, 3, 6 hours) to capture the inhibition of protein phosphorylation. |
| Antibody Quality | Verify the specificity and sensitivity of your primary antibodies for the phosphorylated and total proteins. Run appropriate positive and negative controls. |
| Protein Lysate Quality | Ensure proper protein extraction and handling to prevent dephosphorylation. Use phosphatase inhibitors in your lysis buffer. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Reported Effect |
| Jurkat | T-cell Leukemia | Inhibition of viability in a dose- and time-dependent manner.[1] |
| OCI-LY8 | Diffuse Large B-cell Lymphoma | Inhibition of viability.[4] |
| NU-DUL-1 | Diffuse Large B-cell Lymphoma | Inhibition of viability.[4] |
| NCI-H929S | Multiple Myeloma | Synergistic cytotoxicity with bortezomib.[2] |
| RPMI-8226 | Multiple Myeloma | Synergistic cytotoxicity with bortezomib.[2] |
Experimental Protocols
Cell Cycle Analysis via Flow Cytometry
-
Cell Treatment: Plate cells at an appropriate density and treat with this compound at the desired concentration and for the specified duration. Include a vehicle-treated control.
-
Cell Harvesting: Harvest cells by trypsinization, then wash with ice-cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Western Blotting for Signaling Proteins
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature the protein samples and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against the proteins of interest (e.g., p-STAT3, STAT3, p-AKT, AKT, Actin).
-
Detection: After washing, incubate the membrane with a suitable HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: this compound suppresses the PI3K/AKT signaling pathway.
Caption: this compound inhibits the JAK/STAT3 signaling pathway.
References
- 1. This compound, a novel aryl-guanidino inhibitor, induces cell apoptosis and cell cycle arrest via suppressing the PI3K/AKT pathway in T-cell leukemia/lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel M phase blocker, this compound enhances the sensitivity of bortezomib in resistant multiple myeloma through DNA damage and mitotic catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel cytotoxic agent, inhibits proliferation in diffuse large B-cell lymphoma via the STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel cytotoxic agent, inhibits proliferation in diffuse large B-cell lymphoma via the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical activity of this compound, a novel aryl-guanidino compound in the therapy of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
how to mitigate DCZ3301 degradation during storage
This technical support center provides guidance on the proper storage and handling of DCZ3301 to minimize degradation and ensure the integrity of your experiments. As specific degradation pathways for this compound have not been extensively published, the following recommendations are based on general best practices for the storage of small molecule compounds.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term stability, it is recommended to store this compound as a solid in a tightly sealed container at -20°C, protected from light and moisture. Storing the compound in a desiccator can provide additional protection against humidity.
Q2: How should I store this compound in solution?
Stock solutions of this compound should be prepared in a suitable solvent, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -80°C. The stability of this compound in various solvents over time has not been fully characterized; therefore, it is advisable to prepare fresh solutions for critical experiments.
Q3: What are the primary factors that can cause this compound degradation?
The main factors that can contribute to the degradation of small molecule compounds like this compound are exposure to light, elevated temperatures, oxygen, and humidity.[1][2][3] These factors can lead to oxidation, hydrolysis, and photolysis, which can alter the chemical structure and reduce the efficacy of the compound.[1][2]
Q4: Can I store this compound at room temperature for a short period?
While short-term exposure to room temperature is unlikely to cause significant degradation, it is best to minimize this. If the compound is handled at room temperature, it should be for the shortest time necessary, and then promptly returned to the recommended storage conditions.
Q5: What type of container is best for storing this compound?
Use amber glass vials or opaque polypropylene tubes to protect the compound from light.[2] Ensure the container is tightly sealed to prevent exposure to moisture and air.[4] For solid compounds, storing the vials within a larger container with a desiccant is a good practice.[5]
Troubleshooting Guide
Issue: I am observing a decrease in the activity of this compound in my assays over time.
This could be an indication of compound degradation. Follow this troubleshooting workflow to identify the potential cause:
Data Presentation
The following table summarizes general storage conditions and their potential impact on the stability of small molecule compounds like this compound. Note that this is a general guide, and specific stability studies for this compound are recommended.
| Storage Condition | Potential Impact on Stability | Mitigation Strategy |
| Temperature | Elevated temperatures can accelerate chemical degradation reactions such as hydrolysis and oxidation.[2][3] | Store at recommended low temperatures (-20°C for solid, -80°C for solution). |
| Light | Exposure to UV or visible light can cause photolytic degradation.[1][2] | Store in amber vials or opaque containers.[2] |
| Humidity | Moisture can lead to hydrolysis of susceptible functional groups.[1][2] | Store in tightly sealed containers with a desiccant.[5] |
| Oxygen | Atmospheric oxygen can cause oxidative degradation.[1][2] | Store in a tightly sealed container; for highly sensitive compounds, store under an inert atmosphere (e.g., argon or nitrogen).[2][4] |
| Freeze-Thaw Cycles | Repeated freezing and thawing of solutions can lead to compound precipitation and degradation. | Aliquot stock solutions into single-use volumes. |
Experimental Protocols
Protocol: Assessment of this compound Stability in Solution
This protocol outlines a general method to assess the stability of this compound in a specific solvent under various storage conditions.
1. Materials:
-
This compound solid
-
High-purity solvent (e.g., DMSO, ethanol)
-
Amber glass vials
-
Analytical balance
-
HPLC or LC-MS system
2. Experimental Workflow:
3. Procedure:
-
Prepare Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a final concentration (e.g., 10 mM).
-
Aliquot: Distribute the stock solution into several amber glass vials, ensuring each vial has the same volume.
-
Initial Analysis (T=0): Immediately analyze one aliquot by HPLC or LC-MS to determine the initial purity and chromatographic profile.
-
Storage: Store the remaining aliquots under the different temperature conditions to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).
-
Time-Point Analysis: At each designated time point (e.g., 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.
-
Sample Analysis: Allow the aliquot to equilibrate to room temperature and analyze by HPLC or LC-MS using the same method as the initial analysis.
-
Data Analysis: Compare the purity of the stored samples to the initial sample. A decrease in the area of the main peak and the appearance of new peaks may indicate degradation. Calculate the percentage of the remaining parent compound.
4. Interpretation of Results:
-
A minimal change in purity at a given temperature indicates good stability under those conditions.
-
Significant decreases in purity or the appearance of new peaks indicate degradation. The storage condition with the least change in purity is the most suitable for that solvent system.
References
challenges in replicating DCZ3301 in vivo study outcomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in replicating in vivo study outcomes for the novel anti-cancer compound, DCZ3301.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the in vivo evaluation of this compound.
Q1: We are observing lower than expected anti-tumor efficacy of this compound in our xenograft model. What are the potential reasons?
A1: Several factors can contribute to reduced efficacy. Consider the following:
-
Drug Formulation and Administration: this compound is an aryl-guanidino compound. Ensure complete solubilization and stability of your formulation. The original studies often use a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Improper formulation can lead to precipitation and inaccurate dosing. Verify the route of administration (e.g., intraperitoneal injection) and ensure consistent delivery.
-
Animal Model and Cell Line: The anti-tumor activity of this compound can be cell-line specific. The original positive results were observed in multiple myeloma (MM.1S, NCI-H929), diffuse large B-cell lymphoma (OCI-LY8, NU-DUL-1), and T-cell leukemia/lymphoma cell lines.[1][2] Confirm the identity and characteristics of your cell line. Tumor growth rates and vascularization can also impact drug delivery and efficacy.
-
Tumor Burden at Treatment Initiation: The timing of treatment initiation is critical. In published studies, treatment often begins when tumors reach a specific volume (e.g., 100-200 mm³). Initiating treatment in very large, necrotic tumors may result in reduced drug penetration and efficacy.
-
Dosage and Schedule: The reported effective dose in mice is typically 50 mg/kg, administered daily.[3] Ensure your dosing regimen is consistent with these studies. Sub-optimal dosing will likely result in diminished anti-tumor effects.
Q2: We are seeing significant toxicity and weight loss in our mice treated with this compound, which was not reported in the literature. What could be the cause?
A2: While published studies report no significant side effects at therapeutic doses, toxicity can arise from several sources:[3]
-
Vehicle Toxicity: The vehicle used to dissolve this compound, particularly DMSO and Tween 80, can have intrinsic toxicities, especially with repeated administration. Consider running a vehicle-only control group to assess this.
-
Off-Target Effects in a Specific Mouse Strain: The original studies were conducted in specific strains of immunodeficient mice (e.g., NOD/SCID). Your chosen mouse strain may have a different sensitivity to the compound.
-
Formulation Issues: As mentioned above, poor formulation can lead to drug precipitation, potentially causing localized irritation or toxicity upon injection. Ensure the solution is clear and free of particulates.
-
Gavage/Injection Technique: Improper administration technique can cause stress, injury, and adverse effects. Ensure personnel are well-trained in the chosen route of administration.
Q3: How can we confirm that this compound is engaging its target and modulating the expected signaling pathways in our in vivo model?
A3: To verify the mechanism of action in your model, you can perform pharmacodynamic studies on tumor tissue collected from your treated animals. Key biomarkers to assess include:
-
Cell Cycle Arrest: Analyze the expression of G2/M phase regulators like Cdc25C, CDK1, and Cyclin B1 via Western blot or immunohistochemistry (IHC).[1]
-
Apoptosis Induction: Measure markers of apoptosis such as cleaved caspase-3 and TUNEL staining in tumor sections.[3]
-
Signaling Pathway Modulation: Assess the phosphorylation status of key proteins in the STAT3, AKT, and ERK signaling pathways using Western blot.[2][4] For instance, a decrease in phosphorylated STAT3 and AKT, and an increase in phosphorylated ERK1/2 have been reported.[2]
Q4: We are attempting a combination study with this compound and bortezomib, but we are not observing the reported synergistic effect. What should we check?
A4: Synergistic effects can be challenging to replicate. Consider these points:
-
Dosing and Scheduling: The timing and dosage of each drug are critical for synergy. In the original studies, this compound was often administered daily, while bortezomib was given on a different schedule. The relative timing of administration can significantly impact the outcome.
-
Definition of Synergy: Ensure you are using appropriate methods to calculate and define synergy, such as the Combination Index (CI) method based on the Chou-Talalay principle. A CI value of less than 1 indicates synergy.[1]
-
Model System: The synergistic interaction may be specific to the cell line and its particular resistance mechanisms. The synergy with bortezomib was demonstrated in multiple myeloma cell lines, including those resistant to bortezomib.[3]
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in Xenograft Models
| Cell Line | Mouse Strain | Treatment Dose & Schedule | Tumor Growth Inhibition (%) | Reference |
| MM.1S (Multiple Myeloma) | NOD/SCID | 50 mg/kg, daily, i.p. | ~60% | [1] |
| OCI-LY8 (DLBCL) | NOD/SCID | 50 mg/kg, daily, i.p. | ~70% | [2] |
| Jurkat (T-cell Leukemia) | NOD/SCID | 50 mg/kg, daily, i.p. | Not explicitly quantified | |
| Bortezomib-resistant MM | NOD/SCID | 50 mg/kg, daily, i.p. | Significant tumor inhibition (alone and with BTZ) | [3] |
Table 2: Key In Vitro IC50 Values for this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MM.1S | Multiple Myeloma | ~2.5 | [1] |
| NCI-H929 | Multiple Myeloma | ~3.0 | [1] |
| OCI-LY8 | DLBCL | ~1.0 | [2] |
| NU-DUL-1 | DLBCL | ~1.5 | [2] |
| Jurkat | T-cell Leukemia | ~2.0 |
Experimental Protocols
1. Xenograft Mouse Model Protocol (General)
-
Cell Culture: Culture the desired cancer cell line (e.g., MM.1S, OCI-LY8) under standard conditions as recommended by the supplier.
-
Animal Strain: Use immunodeficient mice, such as 4-6 week old male NOD/SCID mice.
-
Cell Implantation: Harvest cells during the logarithmic growth phase. Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel (1:1 ratio). Subcutaneously inject 5-10 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
Drug Administration:
-
This compound Formulation: Prepare a stock solution of this compound in DMSO. For injection, dilute the stock solution in a vehicle consisting of PEG300, Tween 80, and saline to achieve the final concentration in a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Dosing: Administer this compound via intraperitoneal (i.p.) injection at a dose of 50 mg/kg body weight, typically once daily. The control group should receive the vehicle only.
-
-
Endpoint Analysis: Continue treatment for a specified period (e.g., 21 days). Monitor animal weight and general health throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and downstream analysis (e.g., Western blot, IHC).
2. Western Blot Analysis of Tumor Tissue
-
Tissue Lysis: Homogenize excised tumor tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., p-STAT3, STAT3, p-AKT, AKT, CDK1, Cyclin B1, cleaved caspase-3, GAPDH). Follow with incubation with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: this compound inhibits key pro-survival signaling pathways.
Caption: Generalized workflow for this compound in vivo efficacy studies.
References
- 1. Reproducibility in Cancer Biology: The challenges of replication | eLife [elifesciences.org]
- 2. Study Finds Reproducibility Issues in High-Impact Cancer Papers | The Scientist [the-scientist.com]
- 3. Reproducibility in Cancer Biology: Challenges for assessing replicability in preclinical cancer biology | eLife [elifesciences.org]
- 4. Assessing reproducibility of the core findings in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Western Blot Conditions for DCZ3301-Treated Lysates: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your Western blot experiments when working with cell lysates treated with DCZ3301. This novel anti-tumor agent is known to modulate several key signaling pathways, and this guide offers detailed protocols and data to ensure robust and reproducible results.
Frequently Asked Questions (FAQs) and Troubleshooting
Here we address common issues encountered during the Western blot analysis of this compound-treated cell lysates, with a particular focus on phosphorylated proteins.
Q1: I am not detecting a signal or have a very weak signal for my target protein after this compound treatment. What could be the issue?
A1: This is a common issue that can arise from several factors:
-
Suboptimal Cell Lysis: Ensure your lysis buffer contains freshly added protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation. This compound affects phosphorylation cascades, so preserving the phosphorylation state of your target proteins is critical.
-
Insufficient Protein Loading: Quantify your protein concentration using a reliable method like a BCA assay and ensure you are loading a sufficient amount of protein per lane (typically 20-40 µg for whole-cell lysates).
-
Incorrect Antibody Dilution: The optimal antibody dilution is crucial for a strong and specific signal. We recommend performing a titration experiment to determine the best dilution for your specific primary and secondary antibodies. See Table 1 for recommended starting dilutions for key target proteins.
-
Inefficient Protein Transfer: Verify successful protein transfer from the gel to the membrane by staining the membrane with Ponceau S before the blocking step. If the transfer is inefficient, optimize the transfer time and voltage.
-
Choice of Blocking Buffer: For phosphorylated proteins, it is highly recommended to use Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for blocking instead of non-fat milk. Milk contains phosphoproteins, such as casein, which can lead to high background and mask your signal.
Q2: I am observing high background on my Western blot, making it difficult to interpret the results. How can I reduce the background?
A2: High background can obscure your bands of interest. Here are some troubleshooting steps:
-
Blocking Optimization: Increase the blocking time to 1-2 hours at room temperature or overnight at 4°C. You can also try increasing the concentration of BSA in your blocking buffer (e.g., from 3% to 5%).
-
Washing Steps: Ensure you are performing thorough washes after primary and secondary antibody incubations. Increase the number of washes or the duration of each wash step.
-
Antibody Concentration: An overly concentrated primary or secondary antibody can lead to non-specific binding and high background. Try using a more diluted antibody solution.
-
Membrane Handling: Always handle the membrane with clean forceps to avoid contamination. Ensure the membrane does not dry out at any point during the procedure.
Q3: The bands for my phosphorylated proteins of interest (e.g., p-STAT3, p-Akt, p-ERK) are weak or absent, while the total protein levels seem unchanged. What should I do?
A3: This is a specific challenge when studying signaling pathways. Consider the following:
-
Phosphatase Inhibitors are Crucial: As mentioned, the addition of phosphatase inhibitors to your lysis buffer is non-negotiable. Use a broad-spectrum phosphatase inhibitor cocktail for best results.
-
Sample Handling: Keep your samples on ice at all times during preparation to minimize phosphatase activity.
-
Blocking Agent: Reiterate the importance of using BSA instead of milk for blocking, as this is a common reason for poor detection of phosphoproteins.
-
Antibody Incubation: For phospho-specific antibodies, it is often beneficial to incubate the primary antibody overnight at 4°C to enhance the signal.
-
Enrichment of Phosphoproteins: If your phosphorylated protein is of low abundance, you may need to enrich your sample for phosphoproteins using techniques like immunoprecipitation (IP) with an antibody against the total protein, followed by immunoblotting with the phospho-specific antibody.
Quantitative Data Summary
The following tables provide recommended starting conditions for Western blotting of key proteins modulated by this compound. Note that these are starting points, and optimization may be required for your specific experimental conditions.
| Target Protein | Primary Antibody Dilution | Secondary Antibody Dilution | Blocking Buffer | Incubation Time (Primary Ab) |
| p-STAT3 (Tyr705) | 1:1000 | 1:5000 | 5% BSA in TBST | Overnight at 4°C |
| Total STAT3 | 1:1000 | 1:5000 | 5% Non-fat milk in TBST | 1-2 hours at RT |
| p-Akt (Ser473) | 1:1000 | 1:5000 | 5% BSA in TBST | Overnight at 4°C |
| Total Akt | 1:1000 | 1:5000 | 5% Non-fat milk in TBST | 1-2 hours at RT |
| p-ERK1/2 (Thr202/Tyr204) | 1:2000 | 1:5000 | 5% BSA in TBST | Overnight at 4°C |
| Total ERK1/2 | 1:2000 | 1:5000 | 5% Non-fat milk in TBST | 1-2 hours at RT |
| GAPDH/β-actin | 1:5000 | 1:10000 | 5% Non-fat milk in TBST | 1 hour at RT |
Table 1: Recommended Antibody Dilutions and Conditions
| Buffer | Composition |
| RIPA Lysis Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS |
| Protease Inhibitor Cocktail | Add fresh to lysis buffer before use (e.g., 1x final concentration) |
| Phosphatase Inhibitor Cocktail | Add fresh to lysis buffer before use (e.g., 1x final concentration) |
| Wash Buffer (TBST) | 20 mM Tris, 150 mM NaCl, 0.1% Tween 20, pH 7.6 |
| Blocking Buffer (BSA) | 3-5% (w/v) BSA in TBST |
| Blocking Buffer (Milk) | 5% (w/v) non-fat dry milk in TBST |
Table 2: Buffer Compositions
Experimental Protocols
This section provides a detailed methodology for performing a Western blot to analyze protein expression in this compound-treated cell lysates.
1. Cell Lysis and Protein Extraction
-
Culture your cells to the desired confluency and treat with this compound at the desired concentration and time.
-
Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with fresh protease and phosphatase inhibitor cocktails to the cell culture dish (e.g., 100-200 µL for a 6-well plate).
-
Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a BCA protein assay kit.
2. SDS-PAGE and Protein Transfer
-
Mix the protein lysate with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
After transfer, briefly wash the membrane with deionized water and visualize the protein bands by staining with Ponceau S to confirm successful transfer.
-
Destain the membrane with several washes of TBST.
3. Immunoblotting
-
Block the membrane in the appropriate blocking buffer (5% BSA in TBST for phospho-proteins, 5% non-fat milk in TBST for total proteins) for 1-2 hours at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody diluted in the appropriate blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
4. Detection
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Analyze the band intensities using appropriate image analysis software. For quantitative analysis, normalize the signal of the protein of interest to a loading control (e.g., GAPDH or β-actin).
Visualizing this compound's Mechanism of Action
To better understand the cellular processes affected by this compound, the following diagrams illustrate the key signaling pathways and the experimental workflow.
Caption: this compound Signaling Pathway.
Caption: Western Blot Workflow.
Validation & Comparative
Validating the Anti-Tumor Effects of DCZ3301 in New Cancer Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel anti-tumor agent DCZ3301 and its potential application in solid tumors, specifically colon, breast, and lung cancer. While this compound has demonstrated efficacy in hematological malignancies by targeting key signaling pathways, its effects in other cancer types are yet to be fully elucidated. This document outlines a framework for validating its anti-tumor effects in these new cancer types, comparing its known mechanism of action with existing therapies that target similar pathways.
Introduction to this compound
This compound is a novel aryl-guanidino compound that has shown potent cytotoxic effects against various cancer cell lines. Preclinical studies have established its role in inducing apoptosis and causing cell cycle arrest at the G2/M phase in diffuse large B-cell lymphoma (DLBCL), multiple myeloma (MM), and T-cell leukemia/lymphoma. The primary mechanisms of action involve the modulation of critical signaling pathways, including the Signal Transducer and Activator of Transcription 3 (STAT3) and the Phosphoinositide 3-kinase/Protein Kinase B (PI3K/AKT) pathways. In DLBCL, this compound has been shown to inhibit the STAT3 pathway by downregulating STAT3 phosphorylation through the inhibition of Lyn activation.[1] In T-cell leukemia/lymphoma, it exerts its anti-tumor effects by suppressing the PI3K/AKT pathway. Furthermore, in bortezomib-resistant multiple myeloma, this compound enhances DNA damage and induces mitotic catastrophe.[2][3]
Rationale for Expansion to Solid Tumors
The STAT3 and PI3K/AKT signaling pathways are not only pivotal in hematological cancers but are also frequently dysregulated in a wide range of solid tumors, including colon, breast, and lung cancer.[2][4][5][6][7][8] Constitutive activation of these pathways is associated with tumor proliferation, survival, invasion, and angiogenesis.[9][10] This shared dependency on key oncogenic pathways provides a strong rationale for investigating the therapeutic potential of this compound in these solid tumor types.
Comparative Analysis of Signaling Pathways and Targeted Therapies
The following tables summarize the role of STAT3 and PI3K/AKT pathways in colon, breast, and lung cancer, and provide a comparison of this compound with existing inhibitors targeting these pathways.
Table 1: Role of STAT3 and PI3K/AKT Pathways in Solid Tumors
| Cancer Type | Role of STAT3 Pathway | Role of PI3K/AKT Pathway |
| Colon Cancer | Constitutively activated in a high percentage of tumors, promoting proliferation, survival, and invasion.[2][10][11] Associated with poor prognosis.[12] | Frequently altered, driving tumor initiation and progression through dysregulation of cell proliferation, growth, and apoptosis.[13][14] |
| Breast Cancer | Constitutively activated in over 40% of breast cancers, particularly in triple-negative subtypes, promoting proliferation, angiogenesis, and metastasis.[9][15] | A central role in cell growth and proliferation, and implicated in endocrine resistance in ER-positive tumors.[3] PIK3CA mutations are common.[16] |
| Lung Cancer | Frequently activated in non-small cell lung cancer (NSCLC), impairing survival and driving tumor-promoting inflammation.[6][7][8] | Commonly activated in NSCLC, promoting oncogenesis and mediating resistance to EGFR tyrosine kinase inhibitors.[4][17] |
Table 2: Comparison of this compound with Alternative STAT3 and PI3K/AKT Inhibitors
| Drug | Target Pathway | Approved/Investigational Status (for specified cancers) | Mechanism of Action |
| This compound (Hypothetical) | STAT3, PI3K/AKT | Investigational | Inhibits STAT3 phosphorylation; Suppresses PI3K/AKT signaling. |
| Napabucasin | STAT3 | Investigational (Colorectal Cancer) | Inhibits STAT3-driven gene transcription.[18] |
| Stattic | STAT3 | Preclinical | Inhibits STAT3 dimerization, phosphorylation, and nuclear translocation.[5] |
| Alpelisib (Piqray) | PI3Kα | Approved (Breast Cancer) | Specifically inhibits the p110α isoform of PI3K.[19] |
| Capivasertib (Truqap) | AKT | Approved (Breast Cancer) | Pan-AKT inhibitor.[20] |
| Buparlisib (BKM120) | Pan-PI3K | Investigational (NSCLC, Breast Cancer) | Inhibits all class I PI3K isoforms.[1][21] |
| Everolimus (Afinitor) | mTOR (downstream of PI3K/AKT) | Approved (Breast Cancer) | Inhibits the mTORC1 complex.[3] |
Experimental Protocols for Validation
To validate the anti-tumor effects of this compound in new cancer types, the following standard experimental protocols are recommended.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., HT-29 for colon, MCF-7 for breast, A549 for lung) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.
In Vivo Tumor Xenograft Model
This model evaluates the in vivo efficacy of this compound in a living organism.
-
Cell Implantation: Subcutaneously inject 1x10⁶ to 5x10⁶ cancer cells (e.g., HCT116 for colon, MDA-MB-231 for breast, NCI-H460 for lung) suspended in Matrigel into the flank of immunodeficient mice (e.g., BALB/c nude or NSG mice).
-
Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Treatment Initiation: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 25-50 mg/kg) or vehicle control intraperitoneally or orally daily or on a specified schedule.
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Visualizing Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Key signaling pathways potentially targeted by this compound.
Experimental Workflow
Caption: A proposed experimental workflow for this compound validation.
Conclusion
Based on its established mechanism of action in hematological malignancies, this compound presents a promising therapeutic candidate for solid tumors that are dependent on the STAT3 and PI3K/AKT signaling pathways. The experimental framework provided in this guide offers a systematic approach to validate its anti-tumor efficacy in new cancer types such as colon, breast, and lung cancer. Comparative studies against existing targeted therapies will be crucial in determining the potential clinical utility of this compound in these diseases. Further preclinical investigation is warranted to explore this potential and pave the way for future clinical trials.
References
- 1. Frontiers | Targeting the PI3K/AKT/mTOR pathway in lung cancer: mechanisms and therapeutic targeting [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The PI3K/Akt/mTOR pathway in lung cancer; oncogenic alterations, therapeutic opportunities, challenges, and a glance at the application of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting STAT3 Signaling Pathway in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Multicellular Effects of STAT3 in Non-small Cell Lung Cancer: Mechanistic Insights and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of STAT3 in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Constitutive activation of STAT3 in breast cancer cells: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Persistent STAT3 Activation in Colon Cancer Is Associated with Enhanced Cell Proliferation and Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Constitutive activation of Stat3 signaling pathway in human colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. To Investigate the Occurrence and Development of Colorectal Cancer Based on the PI3K/AKT/mTOR Signaling Pathway [imrpress.com]
- 14. Portrait of the PI3K/AKT pathway in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Constitutive activation of STAT3 in breast cancer cells: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Targeting the PI3K/AKT/mTOR pathway: potential for lung cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cancernetwork.com [cancernetwork.com]
- 19. PI3K/AKT/mTOR-Targeted Therapy for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. komen.org [komen.org]
- 21. PI3K–AKT-Targeting Breast Cancer Treatments: Natural Products and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of DCZ3301 and Other STAT3 Inhibitors in Diffuse Large B-Cell Lymphoma
For Researchers, Scientists, and Drug Development Professionals
The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a critical driver of proliferation, survival, and immune evasion in many cancers, including the most common type of non-Hodgkin lymphoma, Diffuse Large B-Cell Lymphoma (DLBCL). Constitutive activation of STAT3 is particularly prominent in the aggressive Activated B-Cell-like (ABC) subtype of DLBCL, making it a prime therapeutic target. This guide provides a comparative overview of a novel STAT3 pathway inhibitor, DCZ3301, against other known STAT3 inhibitors, with a focus on their performance in preclinical DLBCL models.
Introduction to STAT3 Inhibition in DLBCL
STAT3 is a latent cytoplasmic transcription factor that, upon activation by upstream kinases such as Janus kinases (JAKs) and Src family kinases, dimerizes, translocates to the nucleus, and regulates the expression of genes crucial for tumor progression. In DLBCL, particularly the ABC subtype, autocrine and paracrine cytokine signaling, such as via IL-6 and IL-10, leads to persistent JAK-mediated STAT3 phosphorylation and activation. This sustained signaling promotes the expression of anti-apoptotic proteins (e.g., Mcl-1, Bcl-xL), cell cycle regulators (e.g., c-Myc, Cyclin D2), and immunosuppressive factors, contributing to the aggressive nature of the disease.[1] The central role of STAT3 in DLBCL pathogenesis has spurred the development of numerous inhibitors targeting different nodes of this pathway.
Comparative Efficacy of STAT3 Inhibitors in DLBCL Cell Lines
The following table summarizes the in vitro cytotoxic activity of this compound and other representative STAT3 inhibitors against various DLBCL cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Inhibitor | DLBCL Cell Line | IC50 (µM) | Citation |
| This compound | OCI-Ly8 | ~4 | [2] |
| NU-DUL-1 | ~4 | [2] | |
| SU-DHL-2 | ~8 | [2] | |
| Stattic | Ly3 | ~2.5 (at 48h) | [3] |
| CCRF-CEM (T-ALL) | 3.188 | [4] | |
| Jurkat (T-ALL) | 4.89 | [4] | |
| Napabucasin | Multiple NHL cell lines | Dose-dependent cytotoxicity observed | [5] |
| Ruxolitinib | Various Lymphoma Cell Lines | Wide range of IC50 values | [6] |
Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as incubation time and cell viability assays used.
Mechanisms of Action
The STAT3 inhibitors discussed herein employ distinct mechanisms to disrupt the STAT3 signaling cascade.
This compound is a novel aryl-guanidino compound that exerts its anti-proliferative effects in DLBCL by modulating the Akt, ERK1/2, and JAK2/STAT3 signaling pathways.[2] Specifically, this compound has been shown to downregulate the phosphorylation of STAT3 by inhibiting the activation of the Src family kinase, Lyn.[2] This leads to cell cycle arrest at the G2/M phase and induction of apoptosis.[2]
Stattic is a non-peptidic small molecule that selectively inhibits the dimerization of STAT3.[7] By binding to the SH2 domain of STAT3, Stattic prevents the formation of STAT3 homodimers, a critical step for its nuclear translocation and transcriptional activity.[7]
Napabucasin (BBI608) is an orally administered small molecule that has been shown to inhibit cancer stemness by targeting the STAT3 pathway.[8][9] In DLBCL, napabucasin induces both intrinsic and extrinsic apoptosis and downregulates the expression of STAT3 target genes.[5] Its mechanism also involves the regulation of the reactive oxygen species (ROS)-mediated mitogen-activated protein kinase (MAPK) pathway.[5]
Ruxolitinib is a potent and selective inhibitor of Janus kinases 1 and 2 (JAK1/JAK2).[10] By targeting these upstream kinases, Ruxolitinib prevents the phosphorylation and subsequent activation of STAT3 in response to cytokine signaling.[10]
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental procedures, the following diagrams are provided in DOT language for Graphviz.
Caption: A simplified diagram of the STAT3 signaling pathway in DLBCL.
Caption: Comparative mechanisms of action of different STAT3 inhibitors.
Caption: A typical workflow for preclinical evaluation of STAT3 inhibitors.
Detailed Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is for determining the cytotoxic effects of STAT3 inhibitors on DLBCL cell lines.
Materials:
-
DLBCL cell lines (e.g., OCI-Ly8, NU-DUL-1)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well clear-bottom microplates
-
STAT3 inhibitors (this compound, Stattic, etc.) dissolved in DMSO
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed DLBCL cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of the STAT3 inhibitors in complete culture medium. The final DMSO concentration should not exceed 0.1%.
-
Add 100 µL of the diluted inhibitor solutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 48 or 72 hours at 37°C in a 5% CO2 incubator.
-
Measure the absorbance at 490 nm using a microplate reader.[12]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Western Blot for Phosphorylated and Total STAT3
This protocol is for assessing the effect of inhibitors on STAT3 phosphorylation.
Materials:
-
DLBCL cells treated with STAT3 inhibitors
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for total STAT3 and β-actin (as a loading control).
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is for evaluating the effect of STAT3 inhibitors on cell cycle progression.
Materials:
-
DLBCL cells treated with STAT3 inhibitors
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest approximately 1 x 10^6 treated cells by centrifugation.
-
Wash the cells once with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.[13]
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.[13]
-
Incubate for 30 minutes at room temperature in the dark.[14]
-
Analyze the samples using a flow cytometer.
-
Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of STAT3 inhibitors.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or BALB/c nude)
-
DLBCL cell line (e.g., OCI-Ly8)
-
Matrigel (optional)
-
STAT3 inhibitor formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 5-10 x 10^6 DLBCL cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.[3]
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[15]
-
Administer the STAT3 inhibitor or vehicle control to the respective groups according to the desired dosing schedule (e.g., intraperitoneal injection, oral gavage).[2]
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for p-STAT3, Western blot).
Conclusion
This compound represents a promising novel agent for the treatment of DLBCL, acting through the inhibition of the STAT3 signaling pathway via a distinct mechanism involving Lyn kinase. While direct comparative studies are limited, the available preclinical data suggests that this compound exhibits potent anti-proliferative and pro-apoptotic effects in DLBCL cell lines. Further investigations, including head-to-head comparisons with other STAT3 inhibitors like Stattic, Napabucasin, and the upstream JAK inhibitor Ruxolitinib, are warranted to fully elucidate its therapeutic potential. The experimental protocols provided in this guide offer a framework for such comparative studies, which will be crucial in advancing the development of effective STAT3-targeted therapies for DLBCL patients.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound, a novel cytotoxic agent, inhibits proliferation in diffuse large B-cell lymphoma via the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STAT3 inhibition is a therapeutic strategy for ABC-like diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stattic suppresses p‑STAT3 and induces cell death in T‑cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Napabucasin, a novel inhibitor of STAT3, inhibits growth and synergises with doxorubicin in diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The impact of JAK/STAT inhibitor ruxolitinib on the genesis of lymphoproliferative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. Napabucasin suppressed tumor growth in DLBCL cell lines | MDedge [mdedge.com]
- 9. Napabucasin: An Update on the First-in-Class Cancer Stemness Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. vet.cornell.edu [vet.cornell.edu]
- 14. corefacilities.iss.it [corefacilities.iss.it]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of DCZ3301 and Bortezomib in Multiple Myeloma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the novel aryl-guanidino compound DCZ3301 and the proteasome inhibitor bortezomib in the context of multiple myeloma (MM). This comparison is based on available preclinical and clinical data, focusing on their mechanisms of action, efficacy, and safety profiles.
Introduction
Multiple myeloma is a hematological malignancy characterized by the proliferation of clonal plasma cells in the bone marrow. While significant advancements have been made in its treatment, drug resistance remains a major challenge. Bortezomib, a first-in-class proteasome inhibitor, has been a cornerstone of MM therapy.[1][2] However, the emergence of resistance necessitates the development of novel therapeutic agents with distinct mechanisms of action. This compound is a novel investigational agent that has shown promising anti-myeloma activity, particularly in bortezomib-resistant settings.[3][4]
Mechanism of Action
The fundamental difference between this compound and bortezomib lies in their molecular targets and downstream signaling pathways.
Bortezomib: As a proteasome inhibitor, bortezomib reversibly inhibits the 26S proteasome, a critical component of the ubiquitin-proteasome pathway responsible for degrading intracellular proteins.[5] This inhibition disrupts cellular homeostasis, leading to the accumulation of misfolded and regulatory proteins. In multiple myeloma cells, this results in the inhibition of the NF-κB signaling pathway, cell cycle arrest at the G2-M phase, and induction of apoptosis.[2][6]
This compound: this compound is a novel aryl-guanidino compound with a distinct mechanism of action.[7] Preclinical studies have shown that this compound induces G2/M phase cell cycle arrest and apoptosis in cancer cells.[4][7] Its anti-tumor effects are mediated through the suppression of multiple signaling pathways, including PI3K/AKT, STAT3, and NF-κB.[4][8] Notably, this compound has been shown to overcome bortezomib resistance in MM cells by inducing DNA damage and mitotic catastrophe.[3]
Signaling Pathway Diagrams
References
- 1. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bortezomib (Velcade™) in the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel M phase blocker, this compound enhances the sensitivity of bortezomib in resistant multiple myeloma through DNA damage and mitotic catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical activity of this compound, a novel aryl-guanidino compound in the therapy of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound, a novel aryl-guanidino inhibitor, induces cell apoptosis and cell cycle arrest via suppressing the PI3K/AKT pathway in T-cell leukemia/lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Synergistic Antitumor Effects of DCZ3301 in Combination with Chemotherapeutic Agents
For Immediate Release
Shanghai, China – November 21, 2025 – Preclinical research demonstrates that DCZ3301, a novel aryl-guanidino compound, exhibits significant synergistic anticancer effects when used in combination with standard chemotherapeutic agents in various hematological malignancies. These findings present a promising avenue for the development of more effective combination therapies for cancers such as multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL).
This compound has been shown to induce cell cycle arrest at the G2/M phase, trigger apoptosis, and modulate key signaling pathways involved in cancer cell proliferation and survival, including STAT3, NFκB, AKT, and ERK1/2.[1][2] The synergistic potential of this compound with other chemotherapy drugs has been evaluated in both in vitro and in vivo models, revealing its ability to enhance the efficacy of existing treatments and overcome drug resistance.[1][3]
Synergistic Effect of this compound with Bortezomib in Multiple Myeloma
Studies have demonstrated a significant synergistic effect between this compound and the proteasome inhibitor bortezomib in treating multiple myeloma, including bortezomib-resistant strains.[1][2] This combination has been shown to induce greater tumor inhibition than either agent alone.[1]
Quantitative Data Summary
The synergistic cytotoxicity of this compound and bortezomib was evaluated using the Chou-Talalay method, where a Combination Index (CI) of less than 1.0 indicates synergy.
| Cell Line | Drug Combination | Combination Index (CI) | Outcome | Reference |
| MM.1S | This compound + Bortezomib | <1.0 | Synergistic Cytotoxicity | [2] |
| Primary MM Cells (Patient 1) | This compound + Bortezomib | <1.0 | Synergistic Cytotoxicity | [2] |
| Primary MM Cells (Patient 2) | This compound + Bortezomib | <1.0 | Synergistic Cytotoxicity | [2] |
| Primary MM Cells (Patient 3) | This compound + Bortezomib | <1.0 | Synergistic Cytotoxicity | [2] |
| NCI-H929R (Bortezomib-resistant) | This compound + Bortezomib | Not explicitly quantified with CI, but synergistic tumor inhibition observed in vivo | Restored sensitivity to Bortezomib | [1] |
| RPMI-8226R5 (Bortezomib-resistant) | This compound + Bortezomib | Not explicitly quantified with CI, but synergistic effects observed | Overcame Bortezomib resistance | [1] |
Experimental Protocols
In Vitro Synergy Assessment:
-
Cell Lines: Bortezomib-resistant multiple myeloma cell lines NCI-H929R and RPMI-8226R5 were used.[1] Human myeloma cell line MM.1S and primary myeloma cells from patients were also utilized.[2]
-
Treatment: Cells were treated with varying concentrations of this compound, bortezomib, or a combination of both for 48 hours.[1]
-
Analysis: Cell viability was assessed using the Cell Counting Kit-8 (CCK-8) assay. The synergistic effect was quantified using the Chou-Talalay method and the Combination Index (CI). Western blotting was performed to analyze the expression of G2/M phase-related proteins.[1][2]
In Vivo Synergy Assessment:
-
Animal Model: A xenograft mouse model was established by subcutaneously injecting bortezomib-resistant NCI-H929R cells into NOD/SCID mice.[1]
-
Treatment: Once tumors reached a palpable size, mice were randomly assigned to treatment groups: vehicle control, this compound alone, bortezomib alone, or the combination of this compound and bortezomib. Treatment was administered for 20 days.[1]
-
Analysis: Tumor volume and body weight were monitored throughout the study. Tumor growth inhibition was calculated to determine the synergistic effect.[1]
Signaling Pathway and Experimental Workflow
Caption: In vivo experimental workflow for assessing this compound and bortezomib synergy.
Caption: Proposed synergistic mechanism of this compound and bortezomib in multiple myeloma.
Synergistic Effect of this compound with Panobinostat in Diffuse Large B-Cell Lymphoma
A synergistic cytotoxic effect was also observed when this compound was combined with the histone deacetylase inhibitor panobinostat in DLBCL cells.[4][5]
Quantitative Data Summary
| Cell Line | Drug Combination | Outcome | Reference |
| OCI-LY8 | This compound + Panobinostat | Synergistic Cytotoxic Effect | [4] |
| NU-DUL-1 | This compound + Panobinostat | Synergistic Cytotoxic Effect | [4] |
Experimental Protocols
In Vitro Synergy Assessment:
-
Cell Lines: Diffuse large B-cell lymphoma cell lines OCI-LY8 and NU-DUL-1 were used.[4]
-
Treatment: Cells were treated with this compound and panobinostat, alone or in combination, at various concentrations.
-
Analysis: The synergistic cytotoxic effect was evaluated, likely through cell viability assays, although the specific method for synergy quantification (e.g., CI value) is not detailed in the abstract.[4][5]
Signaling Pathway
Caption: Signaling pathways modulated by this compound in DLBCL cells.
Conclusion
The preclinical data strongly support the synergistic potential of this compound in combination with other chemotherapeutic agents. In multiple myeloma, this compound in combination with bortezomib overcomes drug resistance and leads to enhanced tumor cell death.[1] Similarly, in diffuse large B-cell lymphoma, this compound shows a synergistic effect with panobinostat.[4] These findings highlight the promise of this compound as a combination therapy partner, warranting further clinical investigation to improve patient outcomes in these malignancies.
References
- 1. A novel M phase blocker, this compound enhances the sensitivity of bortezomib in resistant multiple myeloma through DNA damage and mitotic catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical activity of this compound, a novel aryl-guanidino compound in the therapy of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel M phase blocker, this compound enhances the sensitivity of bortezomib in resistant multiple myeloma through DNA damage and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel cytotoxic agent, inhibits proliferation in diffuse large B-cell lymphoma via the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel cytotoxic agent, inhibits proliferation in diffuse large B-cell lymphoma via the STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of DCZ3301: A Comparative Guide Supported by CRISPR Knockout Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of DCZ3301, a novel anti-cancer agent, focusing on the validation of its mechanism of action through genetic knockdown studies. We offer an objective comparison with alternative therapeutic agents targeting similar signaling pathways, supported by available experimental data.
Introduction to this compound and its Mechanism of Action
This compound is a novel aryl-guanidino compound demonstrating significant cytotoxic effects against various hematological malignancies, including Diffuse Large B-cell Lymphoma (DLBCL), T-cell leukemia/lymphoma, and multiple myeloma.[1][2][3] Its primary mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.[4][5] This is achieved through the modulation of key intracellular signaling pathways crucial for cancer cell proliferation and survival, namely the STAT3, PI3K/AKT, and ERK1/2 pathways.[4] Specifically in DLBCL, this compound has been shown to downregulate the phosphorylation of STAT3 by inhibiting the activation of the tyrosine kinase Lyn.[4]
Validation of this compound's Mechanism via STAT3 Knockdown
The central role of the STAT3 pathway in the efficacy of this compound has been underscored by genetic knockdown experiments. Studies have shown that the inhibition of STAT3 expression, for instance through shRNA, enhances the cytotoxic effects of this compound in DLBCL cells.[4] This synergistic effect provides strong evidence that STAT3 is a key molecular target of this compound. While the initial validation was performed using shRNA, the principle of validating a drug's mechanism of action through targeted gene silencing is directly applicable to CRISPR-Cas9 technology, which offers a more precise and efficient method for gene knockout.
A representative workflow for validating the mechanism of this compound using CRISPR-Cas9-mediated STAT3 knockout is depicted below.
Comparative Analysis: this compound vs. Alternative Pathway Inhibitors
To provide a comprehensive perspective, we compare the in vitro efficacy of this compound with other inhibitors targeting the STAT3, PI3K/AKT, and ERK1/2 pathways in DLBCL cell lines. The following tables summarize the half-maximal inhibitory concentrations (IC50) reported in various studies. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.
Table 1: Comparison of this compound and STAT3 Pathway Inhibitors in DLBCL Cell Lines
| Compound | Target | DLBCL Cell Line | IC50 (µM) |
| This compound | STAT3 Pathway | OCI-LY8 | ~2 |
| NU-DUL-1 | ~4 | ||
| Ruxolitinib | JAK1/2 | L-428 (Hodgkin Lymphoma) | 74.9 |
| Cerdulatinib | SYK/JAK | GCB-DLBCL cell lines | Not specified |
Note: Data for this compound is estimated from graphical representations in the cited literature. Ruxolitinib data is for a related lymphoma type.
Table 2: Comparison of this compound and PI3K/AKT Pathway Inhibitors in DLBCL Cell Lines
| Compound | Target | DLBCL Cell Line | IC50 (nM) |
| This compound | PI3K/AKT Pathway | (Activity demonstrated) | Not specified |
| Idelalisib | PI3Kδ | Various | 2.5 (biochemical) |
| Duvelisib | PI3Kδ/γ | Various | 1 (biochemical) |
| AZD8835 | PI3Kα/δ | ABC-DLBCL models | Potent activity |
| AZD5363 | AKT1/2/3 | PTEN-deficient DLBCL | Potent activity |
| Copanlisib | PI3Kα/δ | BCR-dependent DLBCLs | High cytotoxicity |
Note: Some IC50 values are from biochemical assays, not cell-based assays, and may not directly reflect cellular potency.
Table 3: Comparison of this compound and ERK1/2 Pathway Inhibitors in DLBCL Cell Lines
| Compound | Target | DLBCL Cell Line | IC50 (nM) |
| This compound | ERK1/2 Pathway | (Modulates pathway) | Not specified |
| PD184352 | MEK1/2 | Not specified for DLBCL | 17 (cell-based) |
| Binimetinib (MEK162) | MEK1/2 | Not specified for DLBCL | 12 (cell-free) |
Signaling Pathways Targeted by this compound
The antitumor activity of this compound is mediated through its interaction with a network of interconnected signaling pathways. The diagram below illustrates the key pathways modulated by this compound.
Experimental Protocols
Representative Protocol for CRISPR/Cas9-Mediated STAT3 Knockout in DLBCL Cells
This protocol provides a general framework for generating STAT3 knockout DLBCL cell lines to validate the mechanism of action of this compound.
1. sgRNA Design and Cloning:
-
Design two to four single guide RNAs (sgRNAs) targeting a conserved early exon of the human STAT3 gene using a publicly available design tool (e.g., CHOPCHOP).
-
Synthesize and anneal complementary oligonucleotides for each sgRNA.
-
Clone the annealed oligos into a suitable lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin resistance).
2. Lentivirus Production:
-
Co-transfect HEK293T cells with the sgRNA-Cas9 lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Concentrate the lentiviral particles by ultracentrifugation or a commercially available concentration reagent. Titer the virus to determine the optimal multiplicity of infection (MOI).
3. Transduction of DLBCL Cells:
-
Seed DLBCL cells (e.g., OCI-LY8) at an appropriate density.
-
Transduce the cells with the lentiviral particles at the predetermined MOI in the presence of polybrene.
-
After 24-48 hours, select for transduced cells by adding puromycin to the culture medium.
4. Validation of STAT3 Knockout:
-
Expand the puromycin-resistant cell population.
-
Confirm the knockout of STAT3 at the protein level by Western blotting using a STAT3-specific antibody.
-
Isolate genomic DNA and perform Sanger sequencing of the targeted region to confirm the presence of insertions or deletions (indels).
5. Functional Assays:
-
Plate both wild-type and STAT3-knockout DLBCL cells.
-
Treat the cells with a range of concentrations of this compound.
-
After 48-72 hours, assess cell viability (e.g., using a CTG assay), apoptosis (e.g., by Annexin V/PI staining and flow cytometry), and cell cycle distribution (e.g., by PI staining and flow cytometry).
-
Compare the dose-response curves and the extent of apoptosis and cell cycle arrest between the wild-type and STAT3-knockout cells to determine if the absence of STAT3 potentiates the effects of this compound.
Cell Viability Assay
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Treat with various concentrations of the test compound for 72 hours.
-
Add CellTiter-Glo® Luminescent Cell Viability Assay reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 values using non-linear regression analysis.
Western Blot Analysis
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The available evidence, strongly supported by STAT3 knockdown studies, confirms that the STAT3 signaling pathway is a critical mediator of the anti-cancer effects of this compound in DLBCL. While direct comparative data with other pathway inhibitors is limited, this compound demonstrates potent in vitro activity. The use of CRISPR-Cas9 technology to further dissect the molecular mechanisms of this compound and to perform head-to-head comparisons with other targeted therapies will be invaluable for its future clinical development and for identifying patient populations most likely to benefit from this novel therapeutic agent.
References
DCZ3301: A Promising Agent in Overcoming Bortezomib Resistance in Multiple Myeloma
A Comparative Analysis of DCZ3301 Cytotoxicity in Bortezomib-Sensitive and -Resistant Multiple Myeloma Cell Lines
For researchers and drug development professionals engaged in the fight against multiple myeloma, the emergence of drug resistance remains a critical hurdle. This guide provides a comparative overview of the cytotoxic effects of this compound, a novel aryl-guanidino compound, in bortezomib (BTZ)-sensitive and -resistant multiple myeloma (MM) cell lines. The data presented is primarily based on a key study by Hong et al. (2020), which elucidates the potential of this compound to resensitize resistant cancer cells to conventional therapy.
Quantitative Comparison of Cytotoxicity
While the primary research indicates that this compound exhibits dose- and time-dependent cytotoxicity against bortezomib-resistant multiple myeloma cells, specific IC50 values for this compound in both sensitive and resistant cell lines were not explicitly provided in the study. However, the research does offer a qualitative and synergistic comparison, highlighting the compound's efficacy in the context of bortezomib resistance. The study demonstrated that this compound treatment effectively decreased cell viability and inhibited colony formation in BTZ-resistant cell lines.[1]
The following table summarizes the cell lines used in the study and the observed cytotoxic effects of this compound.
| Cell Line | Type | Bortezomib Sensitivity | Key Cytotoxic Effects of this compound |
| NCI-H929S | Multiple Myeloma | Sensitive | Synergistic cytotoxicity observed in combination with bortezomib.[1] |
| RPMI-8226S | Multiple Myeloma | Sensitive | Shows synergistic cytotoxic effects when combined with bortezomib.[1] |
| NCI-H929R | Multiple Myeloma | Resistant | This compound treatment decreased cell viability in a time- and dose-dependent manner (at concentrations of 2–32 μM) and significantly inhibited colony formation.[1] A higher synergistic effect with bortezomib was observed compared to its sensitive counterpart.[1] |
| RPMI-8226R5 | Multiple Myeloma | Resistant | Demonstrated a dose- and time-dependent decrease in cell viability upon this compound treatment and significant inhibition of colony formation.[1] Displayed a more pronounced synergistic cytotoxic effect with bortezomib than the sensitive cell line.[1] |
Experimental Protocols
The following are detailed methodologies for the key experiments conducted to evaluate the cytotoxicity of this compound.
Generation of Bortezomib-Resistant Cell Lines
Bortezomib-resistant cell lines (NCI-H929R and RPMI-8226R5) were established by exposing the parental sensitive cell lines (NCI-H929S and RPMI-8226S) to gradually increasing concentrations of bortezomib over a prolonged period. This method of dose-escalation allows for the selection and proliferation of cells that have developed mechanisms to withstand the cytotoxic effects of the drug.
Cell Viability Assay (CCK-8 Assay)
The cytotoxicity of this compound was primarily assessed using the Cell Counting Kit-8 (CCK-8) assay.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 104 cells per well in 100 µL of culture medium.
-
Drug Treatment: After a 24-hour incubation period to allow for cell adherence, the cells were treated with varying concentrations of this compound, bortezomib, or a combination of both.
-
Incubation: The plates were incubated for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
CCK-8 Reagent Addition: Following the treatment period, 10 µL of the CCK-8 solution was added to each well.
-
Final Incubation: The plates were incubated for an additional 1-4 hours to allow for the conversion of the WST-8 tetrazolium salt into a colored formazan product by viable cells.
-
Absorbance Measurement: The absorbance was measured at 450 nm using a microplate reader. The cell viability was calculated as a percentage of the untreated control cells.
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the experimental design and the mechanism of action of this compound, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for comparing this compound cytotoxicity.
Caption: Signaling pathway of this compound in overcoming bortezomib resistance.
Mechanism of Action in Resistant Cell Lines
This compound circumvents bortezomib resistance primarily by inducing M phase cell cycle arrest and promoting DNA damage in multiple myeloma cells.[1] The compound activates the ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) signaling pathways, leading to the phosphorylation of these kinases and their downstream targets.[1] This cascade of events ultimately inhibits DNA repair mechanisms and enhances DNA damage, pushing the resistant cells towards mitotic catastrophe and apoptosis.[1] This mechanism provides a clear rationale for the observed synergistic effect when this compound is combined with bortezomib, as it targets a pathway that is crucial for cell survival and proliferation, particularly in the context of drug resistance.
References
Independent Verification of DCZ3301's Effect on the G2/M Checkpoint: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel aryl-guanidino compound DCZ3301 with other known G2/M checkpoint inhibitors. The information presented is collated from peer-reviewed studies to facilitate an independent verification of this compound's efficacy and mechanism of action. All quantitative data is summarized for ease of comparison, and detailed experimental protocols for key assays are provided.
Introduction to this compound and the G2/M Checkpoint
This compound is a novel small molecule inhibitor that has demonstrated potent anti-tumor activity in various hematological malignancies, including T-cell leukemia/lymphoma, multiple myeloma, and diffuse large B-cell lymphoma.[1][2][3] A key mechanism of its anti-neoplastic effect is the induction of cell cycle arrest at the G2/M checkpoint.[1][2][3][4][5] The G2/M checkpoint is a critical cellular process that prevents cells with damaged DNA from entering mitosis, thereby ensuring genomic stability.[6][7][8] By targeting this checkpoint, inhibitors like this compound can selectively induce mitotic catastrophe and apoptosis in cancer cells, which often harbor DNA damage and are more reliant on checkpoint pathways for survival.[9]
Comparative Efficacy of G2/M Checkpoint Inhibitors
The following table summarizes the quantitative data on the efficacy of this compound and other representative G2/M checkpoint inhibitors. This data is extracted from various studies and presented here for comparative analysis.
| Compound | Cell Line | Assay | IC50 / Concentration | % of Cells in G2/M | Key Protein Modulation | Reference |
| This compound | MM.1S (Multiple Myeloma) | Cell Cycle Analysis (PI Staining) | 4 µM | Significant increase (time-dependent) | ↓ CDK1, ↓ Cyclin B1, ↓ Cdc25C | [2] |
| This compound | OCI-LY8, NU-DUL-1 (DLBCL) | Cell Cycle Analysis (PI Staining) | 4 µM | Significant increase (time-dependent) | ↓ p-CHK2, ↓ Cyclin B1, ↓ cdc25A, ↓ cdc25C, ↑ p21 | [5] |
| This compound | T-cell leukemia/lymphoma cells | Cell Cycle Analysis | Not specified | G2/M arrest | ↓ CDK1, ↓ Cyclin B1, ↓ cdc25C | [1] |
| RO-3306 | HCT116 | Cell Cycle Analysis | 9 µM | Mitotic entry blocked | Cdk1 inhibitor | [10] |
| MK-1775 (AZD1775) | Various cancer cell lines | Radiosensitization | Not specified | G2/M checkpoint abrogation | Wee1 inhibitor | [11] |
| UCN-01 (7-hydroxystaurosporine) | Various cancer cell lines | Checkpoint Abrogation | Not specified | G2/M checkpoint abrogation | Chk1 inhibitor | [9] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanism of action and the experimental procedures used to verify the effects of these inhibitors, the following diagrams are provided in the DOT language for use with Graphviz.
G2/M Checkpoint Signaling Pathway
This diagram illustrates the key protein interactions that regulate the G2/M transition and highlights the points of intervention for this compound and other inhibitors.
Caption: G2/M checkpoint signaling pathway with points of inhibitor intervention.
Experimental Workflow for G2/M Checkpoint Analysis
This diagram outlines a typical experimental workflow for assessing the impact of a compound on the G2/M checkpoint.
Caption: Workflow for analyzing G2/M checkpoint inhibition.
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density of 1-5 x 10^5 cells/well and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or other inhibitors for the specified time points (e.g., 24, 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with ice-cold PBS, and centrifuge at 1500 rpm for 5 minutes. Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and fix overnight at 4°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A.
-
Flow Cytometry: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is determined by analyzing the DNA content histograms.
Western Blotting for G2/M Checkpoint Proteins
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., CDK1, Cyclin B1, Cdc25C, p-CHK2, p21, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis can be performed to quantify the relative protein expression levels.
Conclusion
References
- 1. This compound, a novel aryl-guanidino inhibitor, induces cell apoptosis and cell cycle arrest via suppressing the PI3K/AKT pathway in T-cell leukemia/lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel cytotoxic agent, inhibits proliferation in diffuse large B-cell lymphoma via the STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel M phase blocker, this compound enhances the sensitivity of bortezomib in resistant multiple myeloma through DNA damage and mitotic catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analyzing the G2/M checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. G2M/DNA Damage Checkpoint | Cell Signaling Technology [cellsignal.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Inhibitors of the G2 DNA damage checkpoint and their potential for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Partial inhibition of Cdk1 in G2 phase overrides the SAC and decouples mitotic events - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
DCZ3301 Demonstrates Potent Anti-Tumor Efficacy in T-Cell Lymphoma Models, Offering a Novel Approach Compared to Standard of Care
For Immediate Release
[City, State] – November 21, 2025 – The novel aryl-guanidino compound, DCZ3301, has shown significant anti-tumor activity in preclinical models of T-cell lymphoma, positioning it as a promising therapeutic candidate. This comparison guide provides an objective analysis of this compound's efficacy against standard-of-care treatments, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
This compound has been observed to induce apoptosis and cell cycle arrest in T-cell leukemia/lymphoma cells by suppressing the PI3K/AKT signaling pathway. This mechanism of action presents a targeted approach to combating a malignancy with often poor prognosis under current treatment paradigms.
Comparative Efficacy in T-Cell Lymphoma Xenograft Models
Direct head-to-head preclinical studies comparing this compound with standard-of-care agents in the same T-cell lymphoma model are not yet publicly available. However, by cross-examining data from separate studies, a comparative overview can be established. The following tables summarize the in vivo efficacy of this compound and key standard-of-care therapies in various T-cell lymphoma xenograft models.
It is crucial to note that the experimental conditions, including the specific T-cell lymphoma cell line, mouse strain, and drug administration regimen, vary between these studies. Therefore, the following data should be interpreted with caution as it does not represent a direct comparative trial.
Table 1: In Vivo Efficacy of this compound in a T-Cell Lymphoma Model
| Treatment | T-Cell Lymphoma Model | Dosing Schedule | Key Efficacy Endpoint | Result |
| This compound | Jurkat (human T-cell leukemia) xenograft in nude mice | 50 mg/kg, intraperitoneally, daily | Tumor volume reduction | Significant inhibition of tumor growth compared to control |
Data extracted from Wu et al., Acta Biochimica et Biophysica Sinica, 2018.
Table 2: In Vivo Efficacy of Standard-of-Care Agents in T-Cell Lymphoma Models
| Treatment | T-Cell Lymphoma Model | Dosing Schedule | Key Efficacy Endpoint | Result |
| Pralatrexate | HT (Non-Hodgkin's Lymphoma) xenograft in NOD/SCID mice | Not specified | Tumor growth inhibition | Complete regression of disease[1] |
| Brentuximab Vedotin | Primary Effusion Lymphoma (PEL) xenograft | 3 mg/kg | Extended survival | Significantly extended survival of PEL-bearing mice |
| CHOP | A20 (lymphoma) xenograft in BALB/c mice | Two doses | Clinical remission | ~92% of animals showed clinical complete remission for ~20 days[2] |
Data for standard-of-care agents are compiled from various preclinical studies and may not be directly comparable to the this compound study due to differing experimental designs.
Experimental Protocols
This compound In Vivo Efficacy Study (Jurkat Xenograft Model)
-
Cell Line: Jurkat (human T-cell leukemia) cells were utilized.
-
Animal Model: Male BALB/c nude mice (4-6 weeks old) were used.
-
Tumor Implantation: 1 x 107 Jurkat cells were injected subcutaneously into the right flank of each mouse.
-
Treatment Groups: Once tumors reached a palpable size, mice were randomized into a control group (vehicle) and a treatment group.
-
Drug Administration: The treatment group received this compound at a dose of 50 mg/kg via intraperitoneal injection daily. The control group received the vehicle on the same schedule.
-
Efficacy Evaluation: Tumor volumes were measured at regular intervals to assess the rate of tumor growth. At the end of the study, tumors were excised and weighed.
Representative In Vivo Efficacy Study for a Standard-of-Care Agent (Pralatrexate)
-
Cell Line: HT (Non-Hodgkin's Lymphoma) cells.
-
Animal Model: NOD/SCID mice.
-
Tumor Implantation: Details on the number of cells and implantation method are not specified in the referenced abstract.
-
Treatment Groups: Mice were divided into a control group, a methotrexate-treated group, and a pralatrexate-treated group.
-
Drug Administration: The specific dosing and schedule were not detailed in the available text.
-
Efficacy Evaluation: Tumor growth was monitored, and the primary endpoint was tumor growth inhibition. The study reported complete regression in the pralatrexate-treated group.[1]
Visualizing the Mechanism and Experimental Design
To further elucidate the action of this compound and the typical workflow of such preclinical studies, the following diagrams are provided.
Conclusion
References
- 1. Evaluation of the pharmacokinetics, preclinical and clinical efficacy of pralatrexate for the treatment of T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and efficacy of pralatrexate in the treatment of patients with relapsed or refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Impact of DCZ3301 on PI3K/AKT and STAT3 Pathways: A Comparative Analysis
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive comparative guide on the novel aryl-guanidino compound, DCZ3301, and its inhibitory effects on the crucial PI3K/AKT and STAT3 signaling pathways. This guide provides an objective analysis of this compound's performance against other known inhibitors, supported by experimental data, detailed protocols, and clear visual representations of the underlying biological processes.
This compound has demonstrated significant anti-tumor activity in various cancer models, including T-cell leukemia/lymphoma, diffuse large B-cell lymphoma (DLBCL), and multiple myeloma.[1][2][3] Its mechanism of action involves the suppression of key signaling cascades that are frequently dysregulated in cancer, leading to cell cycle arrest and apoptosis.[1][3] This guide delves into the specifics of its interaction with the PI3K/AKT and STAT3 pathways, offering a valuable resource for researchers investigating novel cancer therapeutics.
Comparative Efficacy of this compound
To provide a clear perspective on the potency of this compound, the following tables summarize its inhibitory concentrations (IC50) against various cell lines and compare them with other established inhibitors of the PI3K/AKT and STAT3 pathways.
Table 1: Comparative IC50 Values of PI3K/AKT Pathway Inhibitors
| Inhibitor | Target(s) | Cell Line | IC50 (µM) | Reference |
| This compound | PI3K/AKT | Jurkat | ~2.5 | [1] |
| This compound | PI3K/AKT | OCI-LY8 | ~5 | [3] |
| This compound | PI3K/AKT | NU-DUL-1 | ~5 | [3] |
| Alpelisib (BYL719) | PI3Kα | Breast Cancer Lines | 0.05 - 1.5 | [4] |
| Buparlisib (BKM120) | Pan-PI3K | Various Cancer Lines | 0.1 - 1.0 | [4] |
| Taselisib (GDC-0032) | PI3Kα, γ, δ | Various Cancer Lines | ~0.2 - 1.0 | [4] |
| ZSTK474 | Pan-PI3K | 39 Human Cancer Lines | Mean GI50: 0.32 | [5] |
Table 2: Comparative IC50 Values of STAT3 Pathway Inhibitors
| Inhibitor | Target(s) | Cell Line | IC50 (µM) | Reference |
| This compound | JAK2/STAT3 | OCI-LY8 | ~5 (for p-STAT3) | [3] |
| This compound | JAK2/STAT3 | NU-DUL-1 | ~5 (for p-STAT3) | [3] |
| Cpd 23 | STAT3 | Dextran Sulfate Sodium Murine Colitis Model | 25.7 ± 2.2 | [6] |
| Cpd 46 | STAT3/STAT1 | Dextran Sulfate Sodium Murine Colitis Model | 23.7 ± 1.8 | [6] |
| Stattic | STAT3 | Various Cancer Lines | 5 - 20 | [7] |
| YY002 | STAT3 | STAT3-dependent cells | Low nanomolar | [7] |
Signaling Pathway Overview
The PI3K/AKT and STAT3 pathways are central to cell growth, proliferation, and survival. Their aberrant activation is a hallmark of many cancers.
Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.
Caption: The JAK/STAT3 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
To ensure the reproducibility of the findings and to aid researchers in their own investigations, detailed experimental protocols are provided below.
Western Blot Analysis for PI3K/AKT and STAT3 Pathway Activation
Objective: To determine the phosphorylation status and total protein levels of key components of the PI3K/AKT and STAT3 pathways following treatment with this compound or other inhibitors.
Materials:
-
Cancer cell lines (e.g., Jurkat, OCI-LY8, NU-DUL-1)
-
Cell culture medium and supplements
-
This compound and other inhibitors of interest
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or other inhibitors for the desired time points. Include a vehicle-treated control group.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effects of this compound and other inhibitors on cancer cell lines.
Materials:
-
Cancer cell lines
-
96-well plates
-
Cell culture medium
-
This compound and other inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density.
-
Drug Treatment: After 24 hours, treat the cells with a serial dilution of this compound or other inhibitors.
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Experimental Workflow for Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of a novel inhibitor's impact on signaling pathways.
Caption: A generalized experimental workflow for validating the efficacy of a new inhibitor.
This guide provides a foundational understanding of this compound's role in modulating the PI3K/AKT and STAT3 signaling pathways. The presented data and protocols are intended to facilitate further research and development in the field of oncology. As with any scientific investigation, it is recommended that researchers validate these findings within their specific experimental systems.
References
- 1. This compound, a novel aryl-guanidino inhibitor, induces cell apoptosis and cell cycle arrest via suppressing the PI3K/AKT pathway in T-cell leukemia/lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel M phase blocker, this compound enhances the sensitivity of bortezomib in resistant multiple myeloma through DNA damage and mitotic catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel cytotoxic agent, inhibits proliferation in diffuse large B-cell lymphoma via the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Class I phosphatidylinositol 3-kinase inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of a selective STAT3 inhibitor with a dual STAT3/STAT1 inhibitor using a dextran sulfate sodium murine colitis model: new insight into the debate on selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of DCZ3301 and Structurally Related Analogs in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer activity of the novel aryl-guanidino compound DCZ3301 and its structural analog, CHS 828. The information presented herein is based on available preclinical data and is intended to serve as a resource for researchers in the field of oncology drug discovery and development.
Introduction to this compound and its Analogs
This compound is a novel, potent aryl-guanidino compound that has demonstrated significant anti-tumor activity across a range of hematological malignancies.[1][2] Its mechanism of action involves the induction of apoptosis and cell cycle arrest at the G2/M phase, primarily through the suppression of the PI3K/AKT signaling pathway.[1] Given its promising preclinical profile, the exploration of its analogs is a critical step in the development of new cancer therapeutics. This guide focuses on a comparative analysis of this compound and a closely related structural analog, CHS 828, another pyridyl cyanoguanidine with demonstrated anti-cancer properties.[2][3]
Comparative Anti-Cancer Activity
The in vitro cytotoxic activity of this compound and its analog, CHS 828, has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are summarized in the tables below.
Table 1: In Vitro Cytotoxicity of this compound Against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| U266 | Multiple Myeloma | 0.53 ± 0.08 |
| RPMI-8226 | Multiple Myeloma | 0.61 ± 0.06 |
| MM.1S | Multiple Myeloma | 0.69 ± 0.11 |
| NCI-H929 | Multiple Myeloma | 0.73 ± 0.09 |
| OPM2 | Multiple Myeloma | 0.81 ± 0.07 |
| U937 | Histiocytic Lymphoma | 0.42 ± 0.05 |
| Jurkat | T-cell Leukemia | 0.55 ± 0.06 |
| Ramos | Burkitt's Lymphoma | 0.78 ± 0.12 |
| A549 | Lung Carcinoma | 1.23 ± 0.15 |
Data extracted from preclinical studies.[1]
Table 2: In Vitro Cytotoxicity of CHS 828 Against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 0.02 ± 0.01 |
| NYH | Small Cell Lung Cancer | 0.03 ± 0.01 |
| U-937 GTB | Histiocytic Lymphoma | Not specified |
| RPMI 8226 | Multiple Myeloma | Not specified |
Data extracted from preclinical studies. Note: Specific IC50 values for all cell lines were not consistently available in the reviewed literature.[2][4]
Experimental Protocols
The following are detailed methodologies for the key experiments commonly employed in the evaluation of this compound and its analogs.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., this compound, analogs) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Cells are treated with the test compounds for a specified time.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells are washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined using cell cycle analysis software.
Apoptosis Assay
Apoptosis, or programmed cell death, is quantified using Annexin V and propidium iodide (PI) staining followed by flow cytometry.
-
Cell Treatment: Cells are treated with the test compounds for the desired duration.
-
Cell Harvesting and Staining: Cells are harvested and resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension, and the cells are incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.
Visualizing the Mechanism of Action and Experimental Workflow
To illustrate the key signaling pathways and experimental procedures, the following diagrams have been generated using the DOT language.
References
- 1. Phenyl-guanidine derivatives as potential therapeutic agents for glioblastoma multiforme: catalytic syntheses, cytotoxic effects and DNA affinity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. CHS 828, a novel pyridyl cyanoguanidine with potent antitumor activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Guanidino-containing drugs in cancer chemotherapy: biochemical and clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of DCZ3301: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent investigational compounds like DCZ3301 are paramount to ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential, step-by-step procedures for its proper disposal based on established protocols for cytotoxic and antineoplastic research compounds. Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines is mandatory.
Core Principles of this compound Disposal
Given that this compound is a novel aryl-guanidino compound with potent cytotoxic effects against various cancer cell lines, all waste generated during its handling must be treated as hazardous chemical waste.[1][2] The primary goal is to prevent exposure to personnel and the release of the compound into the environment.
Waste Segregation and Containerization
Proper segregation of waste at the point of generation is the first critical step. All materials that have come into contact with this compound must be disposed of as cytotoxic waste.[3][4]
| Waste Category | Description | Recommended Container |
| Trace Cytotoxic Waste | Items with minimal residual contamination, such as empty vials, flasks, petri dishes, gloves, gowns, and bench paper.[5] | Yellow, puncture-resistant containers specifically designated for "Trace Chemotherapy Waste" for incineration.[2][5] |
| Bulk Cytotoxic Waste | Unused or expired this compound, grossly contaminated personal protective equipment (PPE), and materials used to clean up spills.[1][5] | Black, leak-proof, and clearly labeled "Bulk Chemotherapy Waste" or "RCRA Hazardous Waste" containers.[1] |
| Sharps Waste | Needles, syringes, scalpels, and other sharp instruments contaminated with this compound. | Yellow, puncture-proof sharps containers specifically labeled for "Chemotherapy Sharps Waste".[3][6] |
| Liquid Waste | Contaminated buffers, media, and solutions containing this compound. | Leak-proof, screw-cap containers clearly labeled as "Hazardous Waste" with the full chemical name. |
Step-by-Step Disposal Protocol
The following protocol outlines the essential steps for the safe disposal of waste contaminated with this compound.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound and its associated waste. This includes:
2. Waste Segregation at the Source:
-
As you work, immediately segregate waste into the appropriate containers as detailed in the table above.
-
Do not mix cytotoxic waste with regular laboratory trash or biohazardous waste unless it is a mixed waste type, which requires special handling procedures.[6]
3. Container Management:
-
Keep all waste containers closed except when adding waste.
-
Do not overfill containers; they should be sealed when they are three-quarters full.[2]
-
Ensure all containers are clearly labeled with "Cytotoxic Waste" or "Chemotherapy Waste" and include the name of the compound (this compound).
4. Liquid Waste Handling:
-
Do not dispose of liquid waste containing this compound down the drain.
-
Collect all contaminated liquids in a designated, leak-proof hazardous waste container.
-
The container must be clearly labeled with "Hazardous Waste," the name "this compound," and an approximate concentration.
5. Decontamination of Work Surfaces:
-
After completing work with this compound, decontaminate all surfaces.
-
Use a two-step cleaning process: first with a detergent solution, followed by 70% isopropyl alcohol.[2]
-
All cleaning materials (wipes, pads) must be disposed of as trace cytotoxic waste.[2]
6. Final Disposal:
-
Once waste containers are full, follow your institution's procedures for hazardous waste pickup.
-
This typically involves sealing the containers and moving them to a designated satellite accumulation area for collection by the EHS department.
-
The ultimate disposal method for cytotoxic waste is typically high-temperature incineration.[3]
Emergency Spill Procedures
In the event of a this compound spill, immediate action is required to contain the material and protect personnel.
-
Alert Others: Immediately notify colleagues in the vicinity.
-
Isolate the Area: Restrict access to the spill area.
-
Don Appropriate PPE: If not already wearing it, put on two pairs of chemotherapy gloves, a gown, and eye protection. A respirator may be necessary for larger spills of powdered compound.[6]
-
Contain the Spill:
-
Liquids: Absorb with a chemotherapy spill pad or other absorbent material.
-
Solids: Gently cover with damp absorbent pads to avoid generating dust.
-
-
Clean the Area: Working from the outer edge of the spill inwards, clean the area with a detergent solution and then with 70% isopropyl alcohol.[2]
-
Dispose of Cleanup Materials: All materials used for cleanup, including PPE, must be disposed of as bulk cytotoxic waste.[6]
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department as per your institution's policy.
Visualizing the Disposal Workflow
To further clarify the proper disposal pathway for this compound, the following diagram illustrates the decision-making process for waste segregation.
This compound Waste Segregation and Disposal Workflow
References
- 1. web.uri.edu [web.uri.edu]
- 2. benchchem.com [benchchem.com]
- 3. danielshealth.ca [danielshealth.ca]
- 4. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
- 6. uwyo.edu [uwyo.edu]
Essential Safety and Handling Guide for the Novel Compound DCZ3301
Disclaimer: No specific Safety Data Sheet (SDS) for DCZ3301 is publicly available. This guide is based on general safety protocols for handling novel, potent, and potentially cytotoxic chemical compounds in a laboratory setting. Researchers, scientists, and drug development professionals must conduct a thorough risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before commencing any work with this compound.[1][2][3]
This document provides immediate, essential safety and logistical information, including operational and disposal plans, to support the safe handling of this compound in a research environment.
Personal Protective Equipment (PPE) and Handling Procedures
Given the unknown hazard profile of this compound, a precautionary approach to personal protective equipment is mandatory.[2][4] The following table summarizes the recommended PPE and handling procedures for various laboratory operations involving this compound.
| Operation | Recommended Personal Protective Equipment (PPE) | Handling Procedures & Engineering Controls |
| Weighing and Aliquoting (Solid Form) | - Gloves: Double-gloving with nitrile or neoprene gloves.[5] - Eye/Face Protection: Chemical safety goggles and a face shield.[6] - Respiratory Protection: Work within a certified chemical fume hood or a powder containment hood. If not feasible, a NIOSH-approved respirator is required.[7] - Protective Clothing: Disposable gown with long sleeves and closed cuffs.[8] | - All manipulations should be performed in a designated area to prevent cross-contamination.[2] - Use disposable spatulas and weigh boats. - Handle carefully to avoid generating dust.[1] |
| Solution Preparation | - Gloves: Chemical-resistant nitrile gloves.[7] - Eye/Face Protection: Safety glasses with side shields or chemical safety goggles.[6] - Protective Clothing: Laboratory coat. | - All solution preparations must occur within a certified chemical fume hood.[2] - Add the solid compound to the solvent slowly to prevent splashing.[2] |
| Cell Culture and In Vitro Assays | - Gloves: Nitrile gloves. - Eye/Face Protection: Safety glasses. - Protective Clothing: Laboratory coat. | - Work should be conducted in a biological safety cabinet (Class II) to maintain sterility and containment.[8][9] |
| Spill Cleanup | - Gloves: Double-gloving with chemical-resistant gloves. - Eye/Face Protection: Chemical safety goggles and face shield. - Respiratory Protection: NIOSH-approved respirator may be necessary depending on the spill size and nature of the material.[8] - Protective Clothing: Disposable, chemical-resistant gown.[8] | - For small spills (<5 mL or 5 g), gently cover with absorbent material.[8] - For larger spills, restrict access to the area and follow institutional EHS procedures.[8] |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.[1][2]
| Waste Type | Disposal Procedure |
| Solid Waste | - Includes contaminated gloves, gowns, weigh boats, and other disposable labware. - Collect in a designated, leak-proof, and clearly labeled hazardous waste container.[2] |
| Liquid Waste | - Includes unused solutions and contaminated media. - Collect in a designated, sealed, and clearly labeled chemical waste container.[1] Do not mix with other waste streams unless compatibility is confirmed.[2] |
| Sharps | - Includes contaminated needles and syringes. - Dispose of immediately in a designated, puncture-resistant sharps container labeled for cytotoxic waste.[2] |
Experimental Protocols for this compound
The following are summaries of key experimental methodologies involving this compound, as described in published research.
Cell Viability Assay
-
Objective: To determine the cytotoxic effects of this compound on multiple myeloma (MM) cells.
-
Methodology:
-
Plate Bortezomib (BTZ)-sensitive and BTZ-resistant MM cells.
-
Treat the cells with varying concentrations of this compound for 48 hours.
-
Assess cell viability using a Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's instructions.
-
Cell Cycle Analysis
-
Objective: To investigate the effect of this compound on cell cycle progression.
-
Methodology:
-
Treat MM cells with this compound.
-
Collect and resuspend the cells in PBS.
-
Fix the cells using cold 70% ethanol.
-
Wash the cells with PBS.
-
Stain the cells with 500 μl of PI/RNase staining buffer.
-
To specifically detect M phase arrest, stain cells with Alexa Fluor®488-conjugated anti-phospho (Ser10)-Histone H3 polyclonal antibody.
-
Apoptosis Assay
-
Objective: To determine if this compound induces apoptosis.
-
Methodology:
-
Treat NCI-H929R cells with various concentrations of this compound (e.g., 4 μM, 8 μM, 16 μM) for 48 hours.
-
Perform flow cytometry to analyze the percentage of apoptotic cells.
-
EdU Incorporation Assay
-
Objective: To measure the effect of this compound on DNA synthesis and cell proliferation.
-
Methodology:
-
Expose cells to this compound for 48 hours.
-
Two hours before collection, treat the cells with 50 μM 5-ethynyl-2′-deoxyuridine (EdU).
-
Harvest and resuspend the cells in PBS, followed by permeabilization with TritonX-100.
-
Stain the cells with Azide-conjugated Alexa Fluor 567 dye and Hoechst 33342.
-
Observe the inhibition of proliferation using fluorescence microscopy.
-
Neutral Comet Assay
-
Objective: To assess DNA damage induced by this compound.
-
Methodology:
-
Treat cells with this compound and then collect them.
-
Combine 1 × 10^5 cells/ml with LMA agarose.
-
Neutralize the cell lysis in a neutral electrophoresis buffer for 30 minutes.
-
Run electrophoresis for 45 minutes at 21 V.
-
Immerse the cells in DNA precipitation buffer and wash with 70% ethanol.
-
Dry the slides at 37 °C before staining with SYBR green.
-
Observe the comet length using fluorescence microscopy.
-
Visualizations
Caption: General experimental workflow for handling this compound.
Caption: this compound signaling pathway in T-cell leukemia/lymphoma.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety [vumc.org]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. Cytotoxic or Chemotherapeutic Drug Guidelines - Environmental Health and Safety [safety.caltech.edu]
- 9. ecolab.com [ecolab.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
